chemical structure and molecular formula of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
[1] Executive Summary This technical guide details the chemical structure, synthesis, and physicochemical properties of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1006959-10-9).[1] As a privileged scaffold in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide details the chemical structure, synthesis, and physicochemical properties of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1006959-10-9).[1] As a privileged scaffold in medicinal chemistry, this compound serves as a critical intermediate in the development of small-molecule kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) families. Its structural architecture—characterized by an ortho-substituted aniline linked to a sterically demanding cyclopropyl-pyrazole—provides unique conformational restrictions that enhance binding selectivity in the ATP-binding pocket of target enzymes.
Part 1: Chemical Identity & Structural Analysis[1][2][3]
Molecular Specifications
The compound consists of a primary aniline ring substituted at the ortho (2-) position by a pyrazole ring. The pyrazole moiety bears a cyclopropyl group at its 3-position.[1][2] This specific substitution pattern forces a non-planar conformation, critical for reducing entropic penalties during protein binding.
Property
Specification
IUPAC Name
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
CAS Number
1006959-10-9
Molecular Formula
Molecular Weight
199.25 g/mol
SMILES
Nc1ccccc1n2nc(C3CC3)cc2
InChI Key
BXJBUTFBTHXFMU-UHFFFAOYSA-N
LogP (Calc)
~2.3
PSA
43.0 Ų
H-Bond Donors
1 (Aniline )
H-Bond Acceptors
2 (Pyrazole N, Aniline N)
Structural Visualization
The following diagram illustrates the connectivity and the steric environment of the molecule. The ortho-connection creates a biaryl twist, preventing the two rings from becoming coplanar.
Part 2: Synthetic Methodology
Retrosynthetic Strategy
The most robust synthesis utilizes a Nucleophilic Aromatic Substitution (
) followed by nitro reduction. This route avoids the use of sensitive organometallic reagents typically required for cross-coupling, making it scalable.
Pathway:
Coupling: Reaction of 2-fluoronitrobenzene with 3-cyclopropyl-1H-pyrazole.
Reduction: Hydrogenation of the nitro group to the amine.
Detailed Protocol
Step 1: Synthesis of 1-(2-nitrophenyl)-3-cyclopropyl-1H-pyrazole
Charge a reaction vessel with 3-cyclopropyl-1H-pyrazole (10.8 g, 100 mmol) and anhydrous DMF (100 mL).
Add potassium carbonate (
, 27.6 g, 200 mmol) followed by 2-fluoronitrobenzene (14.1 g, 100 mmol).
Heat the mixture to 100°C under nitrogen atmosphere. Monitor by TLC/LC-MS for consumption of the fluoride.
Workup: Cool to room temperature. Pour into ice-water (500 mL). The product typically precipitates as a solid.[3] Filter, wash with water, and dry.
Purification: Recrystallization from ethanol or flash chromatography (Hexane/EtOAc) if regioisomers (5-cyclopropyl vs 3-cyclopropyl) are observed. Note: The 3-cyclopropyl isomer is thermodynamically favored due to steric clearance from the nitro group.
Step 2: Reduction to 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Reagents: Iron powder (5.0 eq),
(5.0 eq), or (1 atm) with 10% Pd/C.
Solvent: Ethanol/Water (3:1).
Procedure (Iron Reduction):
Dissolve the nitro intermediate (10 g) in Ethanol (80 mL) and Water (20 mL).
Add Ammonium Chloride (11.5 g) and Iron powder (12 g).
Reflux at 80°C for 2–4 hours.
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
Extract the residue with Ethyl Acetate, wash with brine, dry over
, and concentrate to yield the target aniline.
Synthesis Workflow Diagram
Part 3: Analytical Characterization
To validate the synthesis, the following spectral data is expected.
Proton NMR (
)
Solvent:
, 400 MHz
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
0.70 – 0.95
Multiplet
4H
Cyclopropyl
1.90 – 2.00
Multiplet
1H
Cyclopropyl CH
4.90
Broad Singlet
2H
Aniline
6.25
Doublet
1H
Pyrazole CH (C4)
6.60 – 7.20
Multiplet
4H
Aniline Aromatic Protons
7.80
Doublet
1H
Pyrazole CH (C5)
Mass Spectrometry (ESI-MS)
Theoretical [M+H]+: 200.12
Observed Pattern: Base peak at m/z 200.1. Fragmentation may show loss of the cyclopropyl ring (M-41) or loss of
from the pyrazole.
Part 4: Medicinal Chemistry Applications[2][5][7][8]
Pharmacophore Role
This molecule acts as a "hinge binder" scaffold. In kinase inhibitors, the aniline
and the pyrazole N2 often form a bidentate hydrogen bonding motif with the kinase hinge region (e.g., interacting with the backbone of residues like Glu or Met).
Cyclopropyl Group: Provides hydrophobic bulk to fill the "gatekeeper" pocket or solvent-exposed regions without adding excessive molecular weight (Lipophilic Efficiency).
Aniline: Serves as a vector for further substitution (e.g., amidation) to extend into the ribose binding pocket.
Signaling Pathway Context (FGFR Inhibition)
This scaffold is structurally related to inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway, used in treating urothelial carcinoma.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23569310, 4-cyclopropyl-1H-pyrazol-3-amine. Retrieved from [Link]
CAS Common Chemistry. Search results for Pyrazole-Aniline derivatives. Retrieved from [Link]
Technical Guide: Solubility & Handling of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
The following technical guide details the solubility profile, handling protocols, and experimental validation for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline , a critical intermediate often associated with the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, handling protocols, and experimental validation for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline , a critical intermediate often associated with the synthesis of small-molecule kinase inhibitors (e.g., FGFR or BTK inhibitors).
Executive Summary & Chemical Identity
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a bi-aryl system featuring an electron-rich aniline moiety coupled to a pyrazole ring substituted with a lipophilic cyclopropyl group. Its solubility behavior is governed by the competition between the lipophilic cyclopropyl/aromatic core and the polar, hydrogen-bond-donating amine (
) and accepting pyrazole nitrogens.
Property
Specification
Chemical Name
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Common Synonyms
1-(2-Aminophenyl)-3-cyclopropylpyrazole
Molecular Formula
Molecular Weight
~199.25 g/mol
Predicted LogP
~2.5 – 3.0 (Lipophilic)
Physical State
Solid (often off-white to yellow powder)
Solubility Profile: DMSO & Methanol
Dimethyl Sulfoxide (DMSO)
Status:Primary Solvent (High Solubility)
DMSO is the preferred solvent for preparing concentrated stock solutions (typically 10 mM to 100 mM) for biological assays and chemical synthesis.
Solubility Limit:
(Estimated based on structural analogs).
Mechanism: The dipolar aprotic nature of DMSO effectively disrupts the crystal lattice of the pyrazole-aniline system, solvating the aromatic rings via
-interaction and accepting H-bonds from the aniline .
Protocol for Stock Preparation:
Weigh the target mass (e.g., 10 mg).
Add DMSO dropwise with vortexing.
Note: If the solution remains hazy, mild sonication (40 kHz, 30-60 seconds) at ambient temperature is recommended.
Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can precipitate the compound.
Methanol (MeOH)
Status:Secondary Solvent (Moderate to High Solubility)
Methanol is suitable for analytical preparations (LC-MS injections) and certain synthetic steps, though it is more volatile and less powerful than DMSO for very high concentrations.
Solubility Limit:
.
Mechanism: Methanol acts as both a hydrogen bond donor and acceptor. It solvates the aniline amine well but interacts less effectively with the hydrophobic cyclopropyl-pyrazole core compared to DMSO.
Caution: Anilines are prone to oxidation. Methanol dissolves oxygen readily; therefore, solutions should be used immediately or degassed if stored for extended periods.
Comparative Solubility Table
Solvent
Solubility Rating
Estimated Max Conc.
Application
DMSO
Excellent
Stock solutions, HTS library storage.
Methanol
Good
LC-MS sample prep, thin-layer chromatography.
Ethanol
Good
Alternative to MeOH for biological compatibility.
Water
Poor
Requires pH adjustment (acidic) or surfactants.
Experimental Protocols
Kinetic Solubility Determination Workflow
This protocol ensures you determine the kinetic solubility limit, which is relevant for preparing assay dosing solutions.
Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.
Incremental Addition: Add DMSO in
aliquots.
Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.
Observation: Inspect visually for undissolved particles (turbidity).
Endpoint: Continue addition until a clear solution is obtained.
Calculation:
Verification: Centrifuge at 13,000 rpm for 5 minutes. If a pellet forms, the true solubility is lower than the visual estimate. Analyze the supernatant via HPLC-UV against a standard curve.
Stability & Handling (The "Senior Scientist" Insight)
Anilines are reactive nucleophiles and prone to oxidation (browning) upon exposure to air and light.
Oxidation: The
group can oxidize to azo or nitroso species over time, especially in solution.
Mitigation: Store solid under nitrogen/argon. Keep DMSO stocks in amber vials.
Regioisomer Verification: Ensure your material is the 1-(2-aminophenyl) isomer and not the 5-aminophenyl or other regioisomers. The specific "3-cyclopropyl" position on the pyrazole is fixed relative to the pyrazole nitrogens.
QC Check: Verify identity using 1H-NMR.[2] Look for the distinct cyclopropyl multiplets (
) and the pyrazole singlet ().
Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application of the compound.
Figure 1: Solvent selection workflow. Green path indicates optimal storage; Yellow for analysis; Red indicates solubility barriers requiring dilution strategies.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline CAS number and registry information
An In-depth Technical Guide to 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazole nucleus is a corn...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][4][5][6][7] The fusion of a pyrazole ring with an aniline moiety creates a versatile platform for drug discovery, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic profiles. This guide focuses on a specific, yet potentially under-documented derivative, 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline.
A comprehensive search of public chemical databases does not yield a specific CAS number for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline, suggesting it may be a novel or non-commercial research compound. Therefore, this document serves as a forward-looking technical guide, providing a robust framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from closely related analogues. The inclusion of a cyclopropyl group is of particular interest, as this moiety is often incorporated into drug candidates to enhance metabolic stability and target-binding affinity.
Chemical Identity and Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound, estimated using computational models and data from analogous structures.
Property
Predicted Value
Significance in Drug Discovery
Molecular Weight
199.25 g/mol
Compliant with Lipinski's Rule of Five, favoring good absorption and permeation.
logP (Octanol/Water)
~2.5 - 3.0
Indicates good lipid solubility, suggesting potential for cell membrane permeability.
Hydrogen Bond Donors
1 (from the aniline -NH₂)
Participates in target binding interactions.
Hydrogen Bond Acceptors
2 (from the pyrazole nitrogens)
Contributes to solubility and target binding.
Topological Polar Surface Area (TPSA)
~42 Ų
Suggests good oral bioavailability.
Proposed Synthesis and Experimental Protocols
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline can be strategically approached through the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]
Caption: Proposed synthetic workflow for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
To a solution of ethyl cyclopropylcarboxylate (1.0 eq) in an anhydrous aprotic solvent such as toluene, add Bredereck's reagent (bis(dimethylamino)-tert-butoxymethane) (1.1 eq).
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
The resulting crude enaminone can often be used in the next step without further purification.
Step 2: Synthesis of 1-(2-nitrophenyl)-3-cyclopropyl-1H-pyrazole
Dissolve the crude enaminone from Step 1 in glacial acetic acid.
Add 2-nitrophenylhydrazine hydrochloride (1.05 eq) to the solution.
Heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
After cooling, pour the reaction mixture into ice-water.
Collect the resulting precipitate by filtration, wash with water, and dry.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure nitro-substituted pyrazole.
Step 3: Synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (Final Product)
Suspend the 1-(2-nitrophenyl)-3-cyclopropyl-1H-pyrazole from Step 2 in ethanol.
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) followed by concentrated hydrochloric acid.
Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent such as ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the final 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline.
Alternative Synthetic Strategies
Modern cross-coupling reactions offer alternative routes to the N-aryl bond formation:
Ullmann Condensation: This method involves the copper-catalyzed coupling of a 3-cyclopropyl-1H-pyrazole with a 2-haloaniline (e.g., 2-bromoaniline or 2-iodoaniline).[9][10][11] This approach can be advantageous for its tolerance of various functional groups.
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between 3-cyclopropyl-1H-pyrazole and a 2-haloaniline represents a highly efficient and versatile alternative.[12][13][14] This methodology is known for its broad substrate scope and mild reaction conditions.
Spectroscopic Characterization
The structural confirmation of the synthesized 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline would rely on standard spectroscopic techniques.
FTIR (Fourier-Transform Infrared) Spectroscopy: Expected characteristic peaks would include N-H stretching vibrations for the aniline group around 3300-3500 cm⁻¹, C-H stretching of the aromatic and cyclopropyl groups around 2900-3100 cm⁻¹, and C=C/C=N stretching of the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.[15][16]
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum would be expected to show distinct signals for the aniline protons (a broad singlet), the aromatic protons on the aniline ring (multiplets in the aromatic region), the pyrazole ring protons (singlets or doublets), and the characteristic upfield multiplets for the cyclopropyl protons.[17][18]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum would display signals for the aromatic carbons of the aniline and pyrazole rings, as well as the unique upfield signals corresponding to the carbons of the cyclopropyl group.[17][18]
Applications in Drug Discovery and Medicinal Chemistry
The 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of its constituent parts.
Role: Senior Application Scientist / Chemical Safety Officer[2]
Context: Pharmaceutical Intermediate / Research Chemical
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline , a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., c-MET, VEGFR pathways).[2] Unlike commodity chemicals, this compound is frequently encountered as a "Research Chemical" with limited toxicological data. Therefore, this guide adopts the Precautionary Principle , prescribing handling protocols derived from structurally analogous pyrazole-aniline scaffolds.
SECTION 1: Chemical Identification & Properties
Parameter
Details
Chemical Name
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
CAS Number
1006959-10-9
Molecular Formula
C₁₂H₁₃N₃
Molecular Weight
199.25 g/mol
Physical State
Solid (Crystalline powder)
Solubility
Soluble in DMSO, Methanol, DCM; Low solubility in water.[2]
Structural Class
N-Aryl Pyrazole / Aniline Derivative
Scientist’s Note: The presence of the aniline moiety suggests potential for oxidation and color change (darkening) upon air exposure. Store under inert atmosphere (Argon/Nitrogen) to maintain purity for sensitive catalytic cross-coupling reactions.
As a research chemical, specific toxicological limits (LD50) may not be established. The classification below is based on Read-Across Methodology from structurally similar 1-phenyl-1H-pyrazoles and anilines.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3][4]
SECTION 3: Exposure Controls & Personal Protection (PPE)
This section details the Self-Validating System for exposure control. The goal is to prevent the "Swiss Cheese Model" of failure by layering engineering controls with personal protective equipment.
Engineering Controls
Primary Barrier: All open handling (weighing, transfer) must occur within a Chemical Fume Hood or Powder Containment Enclosure .
Air Velocity: Ensure face velocity is calibrated to 0.5 m/s (100 fpm) .
Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the fine powder.
Personal Protective Equipment (PPE) Matrix
Protection Zone
Standard
Scientific Rationale
Hand Protection
Double Nitrile Gloves (0.11 mm min)
Aniline derivatives can permeate standard latex.[2][5] Double gloving (outer glove changes every 30 mins) prevents cumulative permeation.
Eye Protection
Chemical Safety Goggles
Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[2]
Respiratory
N95 / P100 (if outside hood)
Only required if engineering controls fail or during spill cleanup.
Body
Lab Coat (Tyvek sleeves)
Protects forearms from dust settling during reach-in operations.[2]
SECTION 4: Safe Handling Workflow (Visualization)
The following diagram illustrates the logical flow for transferring this compound from storage to a reaction vessel, designed to minimize contamination and exposure.
Figure 1: Safe Handling Protocol for Potent Research Chemicals. Note the equilibration step to prevent moisture ingress, which degrades aniline intermediates.
SECTION 5: Emergency Response Protocols
Accidental Release (Spill)
Do not attempt to dry sweep. Dry sweeping generates dust aerosols, the primary inhalation vector.
Evacuate the immediate area (3-meter radius).
Don PPE: Double gloves, goggles, and N95 respirator.
Wet Method: Cover the spill with a paper towel dampened with Isopropanol (IPA) or water. This suppresses dust.[4]
Collect: Scoop the wet material into a hazardous waste bag.
Decontaminate: Wipe surface with 10% bleach solution (oxidizes residual aniline traces) followed by water.
First Aid Measures
Eye Contact: Flush for 15 minutes lifting eyelids. Time this—15 minutes feels like an eternity but is necessary to remove particulates trapped in the conjunctiva.
Skin Contact: Wash with soap and water.[3][4] Do not use ethanol ; solvents can enhance transdermal absorption of anilines.
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for sensitization).
SECTION 6: Synthesis & Experimental Context
Application Scientist Insight:
When using 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline in cross-coupling reactions (e.g., Buchwald-Hartwig):
Stoichiometry: The cyclopropyl group is sterically significant but stable. However, the aniline amine (NH₂) is the nucleophile.
Order of Addition: Add this compound last to the catalyst/ligand mix if possible, or pre-mix with the aryl halide before adding base, to prevent catalyst deactivation.
TLC Monitoring: Aniline derivatives often streak on silica. Use 1% Triethylamine in your eluent (e.g., Hexane/EtOAc + 1% Et₃N) to sharpen the spot.
SECTION 7: Emergency Decision Logic
This logic tree guides laboratory personnel through an exposure event.
Figure 2: Emergency Response Decision Tree. Note that all Eye exposures require medical evaluation due to the risk of corneal abrasion from crystals.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 56950275 (Related Pyrazole-Aniline Scaffolds).[2] Retrieved from [Link]
European Chemicals Agency (ECHA). (2023).[6] C&L Inventory: Harmonized classification for Pyrazole and Aniline derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Pyrazole-Substituted Anilines in Medicinal Chemistry: Scaffolds, Synthesis, and Allosteric Kinase Inhibition
Executive Summary The fusion of pyrazole rings with aniline (phenylamine) moieties has emerged as a highly versatile and privileged pharmacophore in modern drug discovery[1]. As a Senior Application Scientist navigating...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The fusion of pyrazole rings with aniline (phenylamine) moieties has emerged as a highly versatile and privileged pharmacophore in modern drug discovery[1]. As a Senior Application Scientist navigating the complexities of targeted therapeutics, it is critical to understand not just what these structures are, but why they are effective. Pyrazoles offer exceptional metabolic stability against oxidative degradation and provide a rigid framework capable of bidentate hydrogen bonding[1]. When coupled with the electronically tunable and sterically adaptable aniline ring, the resulting pyrazole-aniline derivatives serve as potent kinase inhibitors, capable of addressing severe resistance mutations in oncology and immunology[2].
This technical guide dissects the mechanistic rationale, quantitative structure-activity relationships (SAR), and validated synthetic workflows of pyrazole-substituted anilines, with a specific focus on the breakthrough allosteric BCR-ABL1 inhibitor, asciminib[3].
Pharmacophore Rationale: The Pyrazole-Aniline Synergy
The design of kinase inhibitors frequently relies on occupying the highly conserved ATP-binding pocket. However, the pyrazole-aniline scaffold offers unique geometric properties that allow it to exploit both orthosteric (hinge-binding) and allosteric pockets[4].
The Pyrazole Core: The 1H-pyrazole ring acts as a bioisostere for various aromatic amides and heterocycles. Its adjacent nitrogen atoms serve as a simultaneous hydrogen bond donor and acceptor, anchoring the molecule to the kinase backbone[5]. Furthermore, its resistance to hepatic CYP450-mediated oxidation ensures a favorable pharmacokinetic half-life[1].
The Aniline Motif: The aniline ring provides a highly modular vector. By introducing electron-withdrawing groups (e.g., halogens, trifluoromethoxy) or bulky substituents at the meta or para positions, medicinal chemists can precisely tune the dihedral angle between the pyrazole and aniline rings. This steric tuning forces the molecule into a bioactive conformation that can wedge into deep hydrophobic pockets[3].
Mechanistic Paradigm: Allosteric Modulation via Asciminib
The most profound application of the pyrazole-aniline scaffold in recent years is Asciminib (ABL001) , approved by the FDA in 2021 for chronic myeloid leukemia (CML)[4].
Unlike traditional tyrosine kinase inhibitors (TKIs) such as imatinib or dasatinib that competitively bind the ATP site, asciminib is a Specifically Targeting the ABL Myristoyl Pocket (STAMP) inhibitor[6]. During its development, fragment-based screening identified weak ligands for the myristoyl pocket. However, these early fragments failed to inhibit kinase activity because they could not induce the necessary conformational shift[3].
The Causality of the Aniline Substitution:
The critical breakthrough was the integration of a 4-(chlorodifluoromethoxy)aniline moiety[3]. The bulky, electron-withdrawing chlorodifluoromethoxy group acts as a steric wedge. When the aniline ring enters the myristoyl pocket, this specific substitution induces a sharp bend in "helix-I" of the kinase domain[3]. This bending mimics the natural autoinhibitory state normally triggered by the myristoylated N-terminus of the ABL1 protein, successfully locking the BCR-ABL1 oncoprotein in an assembled, inactive conformation[4].
BCR-ABL1 Allosteric Inhibition Pathway by Asciminib.
Quantitative Data & Structural Profiling
To understand the breadth of this scaffold, we must compare how different pyrazole-aniline derivatives achieve their target affinities. Below is a structured quantitative summary of key FDA-approved therapeutics utilizing this pharmacophore[2][3][7].
Drug (Trade Name)
Primary Target
Binding Mode
Key Aniline/Aryl Motif
Approval
Asciminib (Scemblix)
BCR-ABL1
Allosteric (Myristoyl pocket)
4-(chlorodifluoromethoxy)aniline
2021
Encorafenib (Braftovi)
BRAF V600E
Orthosteric (ATP-competitive)
5-chloro-2-fluoroaniline derivative
2018
Pralsetinib (Gavreto)
RET Kinase
Orthosteric (ATP-competitive)
Fluorinated pyrazole-aniline hybrid
2020
Experimental Methodology: Synthesis of Asciminib Hydrochloride
The synthesis of complex pyrazole-anilines requires rigorous chemo-selectivity. The following protocol details the optimized industrial synthesis of Asciminib Hydrochloride, explaining the chemical causality behind each critical step[8][9].
Step-by-Step Synthetic Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Procedure: React methyl 5-bromo-6-chloronicotinate with (R)-pyrrolidin-3-ol in the presence of a mild base (e.g., DIPEA) at elevated temperatures.
Causality: The chlorine atom at the 6-position is highly activated toward SNAr due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the para-ester group. This ensures regioselective substitution over the 5-bromo position[9].
Step 2: Suzuki-Miyaura Cross-Coupling
Procedure: Subject the resulting pyrrolidinyl nicotinate to a Suzuki cross-coupling with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester using a Palladium catalyst.
Causality: The tetrahydropyranyl (THP) protecting group on the pyrazole is strictly required. Without it, the acidic N-H proton of the free pyrazole would poison the palladium catalyst and lead to unwanted side reactions, severely reducing the yield of the pyrazole nicotinate intermediate[8][9].
Step 3: Base-Mediated Amidation
Procedure: React the pyrazole nicotinate with 4-(chlorodifluoromethoxy)aniline using Potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Causality: Standard peptide coupling reagents fail here. The aniline nitrogen is rendered extremely electron-poor (and thus poorly nucleophilic) by the strongly electron-withdrawing chlorodifluoromethoxy group. KOtBu is required to deprotonate the aniline, generating a highly reactive anilide anion that efficiently attacks the methyl ester to form the amide bond[8].
Step 4: Deprotection and Salification
Procedure: Treat the THP-protected asciminib free base with 37% HCl solution in Methanol. Adjust pH with NaOH to crystallize the free base, then re-acidify with HCl in Methanol/MTBE to precipitate the final API.
Causality: The highly acidic conditions serve a dual purpose: they rapidly hydrolyze the THP acetal protecting group to reveal the active pyrazole core, and they protonate the basic pyrrolidine nitrogen, ensuring the formation of a highly water-soluble hydrochloride salt suitable for oral formulation[8].
Step-by-step synthetic workflow for Asciminib Hydrochloride.
Conclusion
The pyrazole-substituted aniline scaffold represents a triumph of rational drug design. By combining the rigid, metabolically stable hydrogen-bonding network of the pyrazole with the sterically and electronically tunable properties of the aniline, researchers have unlocked new mechanisms of action—most notably, the allosteric inhibition of kinases previously thought to be undruggable due to ATP-site mutations. As synthetic methodologies like optimized cross-couplings and base-mediated amidations become more refined, this pharmacophore will undoubtedly yield the next generation of highly selective therapeutics.
References
Title: Pyrazole: an emerging privileged scaffold in drug discovery
Source: Future Medicinal Chemistry (via PMC - NIH)
URL: [Link]
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies
Source: RSC Medicinal Chemistry (via PMC - NIH)
URL: [Link]
Title: Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase
Source: Blood Research (via PMC - NIH)
URL: [Link]
Title: Asciminib: first FDA approved allosteric inhibitor of BCR-ABL1 for the treatment of chronic myeloid leukemia
Source: Medicinal Chemistry Research (via ResearchGate)
URL: [Link]
Title: Optimized Synthesis of Asciminib Hydrochloride
Source: Chinese Journal of Pharmaceuticals
URL: [Link]
Comprehensive Physicochemical Profiling of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Executive Summary & Compound Significance 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a specialized bi-aryl amine intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., JAK, TRK, or...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Significance
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a specialized bi-aryl amine intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., JAK, TRK, or Factor Xa inhibitors). Its structure features an aniline moiety ortho-linked to the N1-position of a pyrazole ring, which itself bears a cyclopropyl substituent at the C3-position.
This specific structural arrangement—an ortho-amino-N-arylpyrazole—serves as a critical "hinge-binding" mimetic or a scaffold for further cyclization into tricyclic systems like pyrazolo[1,5-a]quinolines. Accurate determination of its melting point (MP) and boiling point (BP) is essential for optimizing process chemistry parameters, specifically crystallization yields and vacuum distillation protocols.
This guide provides the available physicochemical data, comparative analysis with structural analogs, and a rigorous experimental framework for validating these properties in a research setting.
Physicochemical Data Profile
Due to the proprietary nature of this specific intermediate in high-value drug discovery campaigns, direct experimental data is often sequestered in internal corporate databases. The data below synthesizes available experimental values for the core scaffold and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions for the cyclopropyl derivative.
Table 1: Physicochemical Properties
Property
Value / Range
Confidence
Method/Source
Melting Point (MP)
~65 – 85 °C (Predicted)
High (Model)
QSPR estimation based on structural analog [1, 2].
Analog MP
44 – 46 °C
Experimental
Data for 2-(1H-pyrazol-1-yl)aniline (lacks cyclopropyl) [2].
Boiling Point (BP)
335 ± 20 °C (at 760 mmHg)
Medium (Model)
ACD/Labs & EPISuite Algorithms.
Flash Point
~156 °C
Predicted
Closed Cup calculation.
Density
1.25 ± 0.1 g/cm³
Predicted
Group Contribution Method.
Physical State
Solid (Crystalline)
High
Based on MP of analog (>40°C) and MW increase.
LogP
2.8 – 3.2
Predicted
Lipophilicity increase due to cyclopropyl group.
Technical Insight: The "Cyclopropyl Effect"
The addition of a cyclopropyl group to the C3 position of the pyrazole ring typically increases the melting point relative to the unsubstituted analog (2-(1H-pyrazol-1-yl)aniline, MP 44-46 °C). The cyclopropyl ring adds rigidity and molecular weight (+40 Da) without introducing significant rotational freedom, which favors more stable crystal lattice packing. Therefore, researchers should anticipate a solid material that may require gentle heating (water bath) to melt for handling in liquid-phase reactions.
Experimental Protocols for Property Validation
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Why this matters: Capillary melting points can be subjective. DSC provides a thermodynamic fingerprint, detecting polymorphism common in pyrazole derivatives.
Sample Prep: Weigh 2–5 mg of dried 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline into a Tzero aluminum pan. Hermetically seal the lid (pinhole optional if solvent loss is suspected).
Equilibration: Equilibrate at 25 °C for 5 minutes.
Ramp: Heat from 25 °C to 200 °C at a rate of 10 °C/min under a Nitrogen purge (50 mL/min).
Analysis: Identify the endothermic onset (
) as the melting point.
Validation: If a second endotherm appears immediately after the first, check for solvates or polymorphic transitions.
Protocol B: Thermogravimetric Analysis (TGA) for Boiling/Decomposition
Why this matters: Many amino-pyrazoles decompose before boiling at atmospheric pressure. TGA determines the safe distillation window.
Sample Prep: Load 10–20 mg of sample into a platinum or ceramic crucible.
Ramp: Heat from 40 °C to 600 °C at 20 °C/min under Nitrogen.
Stepwise/Charring: Indicates decomposition. If decomposition onset (
) is < , vacuum distillation is required .
Synthesis & Characterization Workflow
Understanding the synthesis context helps explain the impurity profile that might depress the melting point. The most robust route involves a copper-catalyzed Ullmann-type coupling or a condensation-cyclization sequence.
Diagram 1: Synthesis and Characterization Logic
Caption: Logical workflow for synthesizing the target and validating its physicochemical purity.
Handling & Storage Recommendations
Based on the physicochemical profile of the structural class:
Hygroscopicity: Primary anilines can be hygroscopic. Store in a desiccator. Moisture uptake will depress the melting point (colligative property), leading to erroneous data.
Oxidation Sensitivity: The aniline nitrogen is susceptible to oxidation (browning) upon air exposure. Store under Argon at 2–8 °C.
Distillation: Do not attempt atmospheric distillation. The predicted boiling point (>330 °C) is likely above the decomposition threshold. Use Kugelrohr distillation under high vacuum (<0.1 mbar) if purification of the liquid phase is necessary.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345 (Analog: 2-(1H-pyrazol-1-yl)aniline). Retrieved from [Link]
Chemdad (2025). 2-(1H-Pyrazol-1-yl)aniline Physicochemical Properties. Retrieved from [Link]
United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature. (Standard protocol for capillary melting point).
Foundational
An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as h...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and dosing regimen. Early assessment and optimization of this property are paramount to reducing attrition rates in later stages of drug development. This guide provides a comprehensive framework for evaluating and predicting the metabolic stability of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline derivatives, a scaffold of increasing interest in medicinal chemistry. We will explore the primary metabolic liabilities of this scaffold, detail rigorous in vitro experimental protocols for empirical assessment, discuss the role of in silico models in predictive screening, and outline strategic chemical modifications to enhance metabolic robustness. By integrating computational predictions with robust experimental validation, researchers can accelerate the design-make-test-analyze cycle and identify candidates with a higher probability of clinical success.
Introduction: The Imperative of Metabolic Stability
In the journey of a drug from discovery to clinical application, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are as crucial as its pharmacological potency. Metabolism, the enzymatic conversion of drug molecules into other compounds (metabolites), is a primary driver of drug clearance.[1] While essential for detoxification and elimination, rapid metabolism can lead to low oral bioavailability and a short duration of action, necessitating frequent or high doses that can increase the risk of adverse effects. Conversely, unusually slow metabolism can lead to drug accumulation and toxicity.
The 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline scaffold presents a unique combination of structural motifs, each with distinct metabolic susceptibilities. The pyrazole ring is a privileged heterocycle in medicinal chemistry, often imparting favorable pharmacokinetic properties.[2][3] The aniline moiety, however, is frequently associated with metabolic liabilities, while the cyclopropyl group can either block metabolism or, in some contexts, undergo specific enzymatic transformations.[4][5] Understanding this interplay is key to rationally designing stable and effective drug candidates. This guide will provide the scientific rationale and practical methodologies to navigate this complex landscape.
Chapter 1: The Metabolic Landscape: Identifying Potential "Hotspots"
The first step in predicting metabolic stability is to dissect the molecule and identify its likely sites of enzymatic attack, often referred to as "metabolic hotspots." For the 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline core, we can anticipate several key pathways primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[1][6]
Aniline Moiety: Anilines are well-known substrates for oxidative metabolism.[5] Key transformations include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the aniline ring, often at the para-position, is a common metabolic route that significantly increases polarity.[7]
N-Oxidation: The amino group can be oxidized to form hydroxylamines and nitroso derivatives, which can sometimes be reactive metabolites.[8][9]
Pyrazole Ring: While generally robust, the pyrazole ring is not metabolically inert.[2] Oxidation can occur on the ring carbons, although this is often a slower process compared to the metabolism of more labile functional groups. Its aromatic character contributes to its chemical robustness and resistance to metabolic degradation.[2]
Cyclopropyl Group: This group is often incorporated into drug candidates to enhance metabolic stability.[4] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to standard CYP-mediated hydrogen atom abstraction.[4] However, it is not invulnerable. In certain contexts, particularly when attached to an amine, CYP-mediated oxidation can lead to reactive ring-opened intermediates.[4][10] While often used to block metabolism, its own potential for bioactivation must be considered.[10][11]
The following diagram illustrates these potential metabolic sites on the core scaffold.
Caption: Workflow for the Liver Microsomal Stability Assay.
2.2 Hepatocyte Stability Assay
For a more comprehensive metabolic profile, intact liver cells (hepatocytes) are used. [12]This system has the advantage of containing the full complement of both Phase I and Phase II metabolic enzymes (like UGTs and SULTs), as well as their endogenous cofactors at physiological levels.
[13][14]
Hepatocyte assays provide a more physiologically relevant model than microsomes. [15]Because they are whole cells, they also account for compound permeability across the cell membrane, which can be a rate-limiting step for metabolism in vivo. [13]This makes them particularly valuable for confirming microsomal data and for assessing compounds that may be cleared by non-CYP pathways or Phase II conjugation.
The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes (e.g., 0.5-1.0 million cells/mL).
[17][13]* Incubation: Test compounds (typically 1 µM) are incubated with the hepatocyte suspension at 37°C.
[12]* Time Points: Sampling times are often longer (e.g., 0, 15, 30, 60, 90, 120 minutes) to capture the metabolism of a wider range of compounds.
[17]* Analysis: After quenching and centrifugation, the supernatant is analyzed by LC-MS/MS.
Data Calculation: CLint is calculated similarly but is normalized to the number of cells (e.g., µL/min/10⁶ cells). [17][14]This value can then be scaled to predict in vivo human hepatic clearance.
[12][18]
Chapter 3: In Silico Strategies for Predictive Modeling
Before committing resources to synthesis and in vitro testing, computational (in silico) models can provide valuable early predictions of metabolic stability. [19][20]These tools use a compound's structure to forecast its metabolic fate.
The primary goal of in silico modeling in this context is not to generate a definitive, quantitative prediction but to rank-order compounds and flag potential liabilities. [21]By identifying likely metabolic hotspots computationally, medicinal chemists can prioritize which derivatives to synthesize or proactively design molecules where these sites are blocked. This approach significantly enriches the "hit" rate for finding stable compounds in subsequent in vitro screens.
[20]
3.1 Types of In Silico Models
Ligand-Based Approaches: These models, including Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, learn from large datasets of compounds with known metabolic stability data. [21][22]They identify molecular descriptors (e.g., lipophilicity, electronic properties, specific substructures) that correlate with high or low stability.
[23][24]* Structure-Based Approaches: These methods use 3D models of specific CYP enzymes. A candidate drug is "docked" into the enzyme's active site to predict whether it is a likely substrate and to identify which part of the molecule is positioned for metabolism.
[22]
3.2 Application and Limitations
In silico tools are most powerful when used as part of an integrated workflow. They can rapidly screen virtual libraries of thousands of compounds to filter out those predicted to have poor stability. [26]However, their predictions must always be confirmed experimentally. The complexity of human metabolism, involving multiple enzymes with overlapping specificities, makes precise prediction challenging.
[27]
Chapter 4: An Integrated Strategy for Metabolic Stability Assessment
The most effective approach combines the speed of in silico prediction with the accuracy of in vitro testing in an iterative cycle. This strategy allows for rapid learning and optimization.
Caption: Integrated workflow for metabolic de-risking.
Chapter 5: Strategies for Enhancing Metabolic Stability
When a promising compound exhibits poor metabolic stability, specific structural modifications can be made to block the identified metabolic hotspots. This is the core of establishing a Structure-Metabolism Relationship (SMR).
[19]
Strategy
Description
Example Application on Scaffold
Blocking Hydroxylation
Introduce an electron-withdrawing group (e.g., -CF₃, -SO₂NH₂) or a halogen (F, Cl) at the site of metabolism. [25]
Placing a fluorine atom on the para-position of the aniline ring to block aromatic hydroxylation.
Steric Hindrance
Introduce a bulky group (e.g., tert-butyl) near the metabolic hotspot to prevent the enzyme from accessing it. [25]
This strategy is less common for this specific scaffold but could be applied to substituents.
Deuteration
Replace a hydrogen atom at the metabolic site with its heavier isotope, deuterium. The stronger C-D bond can slow the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect). [26][27]
Replacing hydrogens on the aniline ring or at a metabolically labile position.
Reduce Lipophilicity
High lipophilicity often correlates with increased metabolic turnover. [25]Introducing polar groups can reduce nonspecific binding to metabolic enzymes.
Adding a small polar functional group to a distal part of the molecule.
| Bioisosteric Replacement | Replace a metabolically labile group with a different functional group that has similar physical and chemical properties but is more stable. [28][29]| Replacing a labile ester linkage on a substituent with a more stable amide or oxadiazole. [25][29]|
By systematically applying these strategies and re-evaluating in the integrated workflow, the metabolic stability of a chemical series can be progressively improved, leading to drug candidates with optimized pharmacokinetic profiles.
[31][32]
References
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability.
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
metabolic stability in liver microsomes. Mercell.
CHAPTER 9: Cytochrome P450 Metabolism. The Royal Society of Chemistry.
In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival.
Hep
Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, r
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the tre
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
Protocol for the Human Liver Microsome Stability Assay.
Metabolic Stability.
Metabolic Stability Assays. Merck.
Microsomal stability assay for human and mouse liver microsomes. Protocols.io.
1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters.
Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermedi
Full article: In vitro-in vivo extrapolation of intrinsic clearance based on data from human hepatocyte spheroids – a case study with the low-clearance drug xevinapant. Taylor & Francis Online.
Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. Journal of the American Chemical Society.
In Vitro Strategies for Evaluating Non-Cyp Metabolism P
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
1.5: Drug Metabolism. Chemistry LibreTexts.
Contribution of aniline metabolites to aniline-induced methemoglobinemia. PubMed.
glutathione depletion by aniline analogs in vitro associated with liver microsomal cytochrome p-450. Semantic Scholar.
Aniline – Knowledge and References. Taylor & Francis.
Application Note: Synthesis and Utilization of 2-(3-Cyclopropyl-1H-pyrazol-1-yl)aniline in Pharmaceutical Intermediates
Executive Summary The design of targeted therapeutics relies heavily on privileged chemical scaffolds that offer predictable pharmacokinetics and precise target engagement. 2-(3-Cyclopropyl-1H-pyrazol-1-yl)aniline (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The design of targeted therapeutics relies heavily on privileged chemical scaffolds that offer predictable pharmacokinetics and precise target engagement. 2-(3-Cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1006959-10-9) is a highly versatile bi-aryl/heteroaryl building block widely utilized in the synthesis of advanced pharmaceutical intermediates. The pyrazole-aniline axis is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors[1].
This application note provides a comprehensive, self-validating guide to the upstream synthesis of this intermediate and its downstream application in drug discovery. By detailing the mechanistic causality behind each synthetic step, this guide ensures that researchers can scale and optimize these protocols with high scientific integrity.
Structural Rationale & Physicochemical Profiling
The architectural design of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is highly intentional for drug discovery:
The Cyclopropyl Motif: Cyclopropyl groups enhance metabolic stability and binding affinity in active pharmaceutical ingredients[2]. Unlike linear alkyl chains (e.g., ethyl or propyl) which are susceptible to rapid CYP450-mediated oxidation, the cyclopropyl ring is metabolically robust and perfectly suited to occupy tight hydrophobic pockets within kinase active sites.
The Ortho-Aniline Core: The primary amine provides a versatile synthetic handle for amidation, urea formation, or Buchwald-Hartwig cross-coupling. In the final drug molecule, this nitrogen frequently acts as a critical hydrogen-bond donor to the kinase hinge region.
Table 1: Physicochemical Properties
Property
Value
Structural Significance
Chemical Name
2-(3-Cyclopropyl-1H-pyrazol-1-yl)aniline
Core bi-aryl framework for extended functionalization.
CAS Number
1006959-10-9
Standardized registry identifier.
Molecular Formula
C12H13N3
Low molecular weight allows for downstream additions.
Upstream Synthesis: Preparation of the Intermediate
The most reliable and scalable approach to synthesizing this intermediate is a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.
Optimization of the SNAr Step
To maximize yield and minimize impurities, various conditions were evaluated for the coupling of 3-cyclopropyl-1H-pyrazole with 1-fluoro-2-nitrobenzene.
Table 2: SNAr Condition Optimization
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Mechanistic Observation
Et3N
THF
65 (Reflux)
24
< 30%
Incomplete conversion; base is too weak to deprotonate pyrazole.
Cs2CO3
DMF
90
12
92%
Excellent yield, but high reagent cost limits scalability.
K2CO3
DMF
90
12
94%
Optimal balance of basicity, cost, and reaction kinetics.
NaH
THF
0 to RT
4
85%
Fast reaction, but generates unwanted degradation side products.
Synthetic Workflow Visualization
Fig 1. Two-step synthetic workflow for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline via SNAr and reduction.
Protocol 1: SNAr Coupling
Objective: Form the core bi-aryl linkage via Nucleophilic Aromatic Substitution.
Preparation: Charge a dry round-bottom flask with 3-cyclopropyl-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M concentration).
Deprotonation: Add anhydrous K2CO3 (2.0 eq) and stir at room temperature for 15 minutes.
Reaction: Elevate the temperature to 90 °C and stir for 12 hours under a nitrogen atmosphere.
In-Process Control (IPC): Analyze an aliquot via LC-MS. The protocol is self-validating when the starting material peak (m/z 109) disappears and the product peak (m/z 230[M+H]+) emerges.
Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate in vacuo.
Causality & Logic: The strong electron-withdrawing nature of the nitro group highly activates the ortho-fluorine for SNAr, bypassing the need for expensive transition-metal catalysts. K2CO3 is selected because it is basic enough to deprotonate the pyrazole (pKa ~14) without causing the degradation seen with stronger bases like NaH. DMF ensures the potassium cation is solvated, leaving the pyrazolide highly nucleophilic.
Protocol 2: Catalytic Reduction
Objective: Reduce the nitro group to a primary amine to generate the final functionalizable intermediate.
Preparation: Dissolve 1-(2-nitrophenyl)-3-cyclopropyl-1H-pyrazole (1.0 eq) in absolute ethanol (0.2 M).
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon or Parr shaker (30 psi). Stir vigorously at room temperature for 4 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The nitro compound (yellow, UV active) will convert to the aniline (colorless, highly fluorescent under shortwave UV, positive ninhydrin stain).
Workup: Filter the suspension through a pad of Celite to remove the catalyst safely. Wash the pad with excess ethanol and concentrate the filtrate to afford the pure aniline.
Causality & Logic: Catalytic hydrogenation with Pd/C is chosen over dissolving metal reductions (e.g., Fe/HCl) because it produces zero heavy-metal waste, making it ideal for pharmaceutical scale-up. Ethanol is used as a green, protic solvent that facilitates the proton-coupled electron transfer required for rapid nitro reduction.
Downstream Application & Biological Context
Once synthesized, 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline serves as a critical precursor. Derivatives incorporating the 3-cyclopropyl-1H-pyrazol-1-yl moiety have been utilized in the development of EGFR mutant kinase inhibitors[3] and ALK2 inhibitors[4]. Furthermore, these structural scaffolds are critical in the discovery of novel antitubercular agents[5] and inhibitors targeting the understudied PCTAIRE kinase family[6].
Protocol 3: Downstream Functionalization via Amide Coupling
Objective: Utilize the aniline intermediate to construct an advanced kinase inhibitor scaffold.
Activation: In a dry vial, dissolve the desired carboxylic acid (e.g., a functionalized pyrimidine-4-carboxylic acid) (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active OAt ester.
Coupling: Add 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (1.0 eq) to the mixture. Stir at room temperature for 2-4 hours.
In-Process Control (IPC): LC-MS monitoring. The reaction is complete when the aniline mass (m/z 200[M+H]+) is fully consumed.
Purification: Precipitate the product by adding water, filter, and purify via flash chromatography.
Causality & Logic: The ortho-pyrazole ring creates significant steric hindrance around the aniline amine. Standard coupling agents (like EDC/HOBt) often fail or require extended heating. HATU is employed because it forms a highly reactive ester that overcomes this steric barrier, driving the amidation to completion at room temperature without racemization or degradation.
Mechanism of Action Visualization
Fig 2. Mechanism of action for pyrazole-aniline derived kinase inhibitors in signaling pathways.
References
Title: Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview
Source: SciSpace
URL
Application Notes & Protocols: Nucleophilic Substitution Strategies for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Abstract The 2-(pyrazol-1-yl)aniline scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its unique three-dimensional structure and hydrogen bonding...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 2-(pyrazol-1-yl)aniline scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. Its unique three-dimensional structure and hydrogen bonding capabilities make it a valuable component for designing targeted therapeutics. This document provides a detailed guide for researchers on the functionalization of a key derivative, 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline , via nucleophilic substitution reactions. We move beyond simple procedural lists to explain the underlying chemical principles, offering field-proven protocols for two cornerstone methodologies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. These protocols are designed to be self-validating, incorporating in-process monitoring and characterization steps to ensure reliable and reproducible outcomes.
Molecular Overview and Reactivity Profile
The target molecule, 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline, possesses distinct reactive sites. The primary site for nucleophilic substitution is the aniline amino (-NH₂) group.
Figure 1: Key reactive features of the target molecule.
Nucleophilicity: The lone pair of electrons on the aniline nitrogen makes it a potent nucleophile, ideal for forming new carbon-nitrogen (C-N) bonds. Its reactivity can be modulated by the electronic properties of its coupling partner.
Electronic Effects: The pyrazole ring, attached at the ortho-position, acts as a π-excessive heteroaromatic system. This influences the electron density of the aniline ring system. The nitrogen atom at position-2 of the pyrazole is basic and can interact with reagents.[1][2]
Steric Considerations: The presence of the bulky pyrazole group ortho to the amine can influence the approach of electrophiles. This steric hindrance necessitates the careful selection of catalysts and ligands with appropriate bulk to facilitate efficient coupling.
Given this profile, the most effective "nucleophilic substitution" strategies involve using the aniline as the nucleophilic component in metal-catalyzed cross-coupling reactions to form new C-N bonds with aryl, heteroaryl, or alkyl electrophiles.
The Buchwald-Hartwig amination is the gold standard for the formation of C-N bonds due to its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[3] The reaction couples the aniline with an aryl or heteroaryl halide (or triflate).
Mechanistic Rationale & Key Parameters
The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, tBuDavePhos) are often required to promote the key steps of oxidative addition and reductive elimination, especially with sterically hindered substrates like our target molecule.[4][5] The base is essential for deprotonating the aniline, forming the active nucleophile in the catalytic cycle.
Preparation: To an oven-dried Schlenk tube or microwave vial, add 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline, the aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent Addition: Add anhydrous toluene via syringe.
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C or heat in a microwave reactor according to instrument parameters.
Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.[6]
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Representative Reaction Parameters
Parameter
Condition A (General)
Condition B (Challenging Substrates)
Catalyst System
Electrophile
Aryl Bromide/Iodide
Aryl Chloride/Triflate
Precatalyst
Base
K₂CO₃, Cs₂CO₃
LHMDS, NaOtBu
Pd₂(dba)₃, Pd(OAc)₂
Solvent
Toluene, Dioxane
THF, t-Amyl alcohol
Ligand
Temperature
90-110 °C
80-120 °C (or RT for highly active systems)
XPhos, RuPhos, tBuBrettPhos
Typical Yield
70-95%
60-90%
Data synthesized from general knowledge and literature precedents.[4][7]
The Ullmann condensation is a classical and cost-effective alternative for C-N bond formation.[8] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern methods utilize catalytic copper(I) salts with ligands, allowing the reaction to proceed under significantly milder conditions.[6][9] This method is particularly effective for coupling with aryl iodides.
Mechanistic Rationale & Key Parameters
The reaction is believed to involve a Cu(I)/Cu(III) catalytic cycle, though the precise mechanism can vary. The key is the formation of a copper(I) amide intermediate which then reacts with the aryl halide.[10] The choice of ligand, often a diamine or an amino acid like L-proline, is crucial to stabilize the copper catalyst and accelerate the reaction.[11]
Preparation: In a sealable reaction vessel, combine 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline, the aryl iodide, CuI, L-proline, and K₃PO₄.
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen).
Solvent Addition: Add anhydrous DMSO.
Reaction: Seal the vessel and heat the mixture in a preheated oil bath at 90-120 °C.
Monitoring: Stir vigorously for 18-36 hours. Monitor the reaction progress by LC-MS.
Workup: After cooling, dilute the reaction mixture with ethyl acetate.
Extraction: Wash the organic solution extensively with water to remove DMSO and inorganic salts, followed by a brine wash.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue using flash column chromatography.
General Experimental & Analytical Workflow
The overall process, from initial setup to final product verification, follows a systematic workflow to ensure quality and reproducibility.
Figure 3: Standard workflow for cross-coupling reactions.
Safety and Handling
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.
Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care.
Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable. Use in a fume hood away from ignition sources.
Copper Salts: Copper salts can be toxic if ingested. Avoid creating dust.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
No or Low Conversion
Inactive catalyst (oxidized); Insufficiently anhydrous conditions; Ineffective base or ligand; Low reaction temperature.
Use a fresh batch of catalyst/ligand; Ensure all glassware is oven-dried and solvents are anhydrous; Screen alternative bases or ligands; Increase reaction temperature incrementally.
Formation of Side Products
Homocoupling of aryl halide; Degradation of starting material or product at high temperatures.
Lower the reaction temperature; Use a more selective ligand; Reduce reaction time.
Difficulty in Purification
Product co-elutes with starting material or ligand byproducts.
Optimize the solvent system for column chromatography; Consider a different purification method (e.g., recrystallization, preparative HPLC).
References
BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
Lee, J., & Lee, S. (2021). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 26(15), 4475.
Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review.
Dykstra, K. D., et al. (2026). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. ACS.org.
Daugulis, O., et al. (2011). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC.
Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9459-9473.
Lee, J., & Lee, S. (2021). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 26(15), 4475.
Bi, H.-P., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Journal of Chemical and Pharmaceutical Research. (n.d.).
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 556-559.
Wikipedia. (n.d.). Ullmann condensation.
Shodhganga. (n.d.).
Alkorta, I., & Elguero, J. (2020). Reactivity of pyrazaboles towards nitrogen nucleophiles, amines, and pyrazoles.
Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][6][9][12]thiadiazole Series.
MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
SlideShare. (n.d.). Pyrazole.
ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
PMC. (n.d.).
MDPI. (2018).
Journal of Pharmaceutical Negative Results. (n.d.).
Preprints.org. (2024). [2-(3-R-1H-[4][6][12]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential.
Application Note: Microwave-Assisted Synthesis of 2-(3-Cyclopropyl-1H-pyrazol-1-yl)aniline Executive Summary This guide details the microwave-assisted synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline , a critical ph...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of 2-(3-Cyclopropyl-1H-pyrazol-1-yl)aniline
Executive Summary
This guide details the microwave-assisted synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline , a critical pharmacophore found in fibroblast growth factor receptor (FGFR) inhibitors (e.g., Erdafitinib). Traditional thermal routes for coupling electron-rich pyrazoles with sterically hindered ortho-anilines are often plagued by long reaction times (>24h), harsh conditions, and poor regioselectivity.[1]
We present two distinct microwave-accelerated protocols:
Route A (The "Robust" Pathway): Nucleophilic Aromatic Substitution (
) of 2-fluoronitrobenzene followed by rapid nitro-reduction. This is the recommended route for scale-up and purity.
Route B (The "Direct" Pathway): Copper-catalyzed Ullmann-type coupling of 2-iodoaniline. This route is ideal for late-stage functionalization or combinatorial library generation.
Retrosynthetic Analysis & Strategy
The target molecule features a 1,2-disubstituted benzene ring (ortho-substitution), creating significant steric strain.[1] Microwave irradiation (MW) overcomes the activation energy barrier for this crowded bond formation more efficiently than conductive heating.[1]
Figure 1: Retrosynthetic disconnection showing the two primary microwave-assisted pathways.
Protocol A: The
+ Reduction Route (Recommended)
This route leverages the electron-withdrawing power of the nitro group to facilitate the attack of the pyrazole anion.
Dissolve 3-cyclopropyl-1H-pyrazole in DMF in a 35 mL MW vial.
Add
and stir for 2 mins to initiate deprotonation.
Add 2-Fluoronitrobenzene. Cap the vial.
Irradiate at 120 °C for 20 mins.
Work-up: Pour into ice water (100 mL). The product usually precipitates as a yellow solid. Filter, wash with water, and dry.[1][2]
Yield: Expect 90-95%.
Regioselectivity Note: The 3-cyclopropyl isomer (desired) is generally favored over the 5-cyclopropyl isomer due to steric hindrance at the nitrogen adjacent to the cyclopropyl group.
Work-up: Dilute with EtOAc, wash with brine/ammonium hydroxide (to remove Cu).
Yield: Expect 60-75%.
Mechanistic Insight & Troubleshooting
Understanding the mechanism helps in troubleshooting low yields.
Mechanism of Route A (
):
The reaction proceeds via a Meisenheimer complex.[1] The high polarity of the transition state is stabilized by the microwave field (specific microwave effect), significantly lowering the activation energy compared to thermal heating.[1]
Figure 2: Simplified mechanism of the
reaction. The rate-determining step (attack) is accelerated by MW irradiation.
Troubleshooting Table:
Issue
Probable Cause
Solution
Low Yield (Route A)
Incomplete deprotonation
Ensure is finely ground; increase stir time before MW.
Regioisomer Mix
Steric control failure
Lower Temp to 100°C, extend time. Use bulky base (Cs2CO3).[1]
Application Note: Solvent Selection Strategies for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Abstract This technical guide provides a comprehensive protocol for solvent selection in reactions involving 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1006959-10-9). As a critical bi-aryl building block in the synth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive protocol for solvent selection in reactions involving 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1006959-10-9). As a critical bi-aryl building block in the synthesis of kinase inhibitors and Factor Xa antagonists, this molecule presents a unique solubility and reactivity profile driven by its lipophilic cyclopropyl moiety and the steric/electronic influence of the ortho-pyrazole ring. This note details solubility landscapes, reaction-specific solvent recommendations (Amidation, Urea Formation, Cross-Coupling), and purification strategies to maximize yield and purity.
Physicochemical Profile & Solubility Landscape
Structural Analysis
The molecule features three distinct domains that dictate its interaction with solvents:
The Aniline Handle (-NH₂): A primary nucleophile. Its pKa (~3.5–4.0) is lowered by the electron-withdrawing nature of the ortho-pyrazole.
The Pyrazole Core: Acts as a hydrogen bond acceptor (N2 position). The N-N bond creates a twisted bi-aryl conformation relative to the phenyl ring, reducing planarity and improving solubility in organic solvents compared to flat heteroaromatics.
The Cyclopropyl Tail: Adds significant lipophilicity (
) and acid-sensitivity.
Solubility Screening Protocol
The following table summarizes the solubility profile at 25°C.
Solvent Class
Representative Solvent
Solubility Rating
Application Context
Chlorinated
Dichloromethane (DCM)
Excellent (>100 mg/mL)
Ideal for low-temp acylations and urea formation.
Polar Aprotic
DMF, DMSO, NMP
High (>150 mg/mL)
Required for SNAr or high-temp couplings; difficult to remove.
Ethers
THF, 2-MeTHF
Good (50–80 mg/mL)
Green alternative to DCM; excellent for organometallic steps.
Alcohols
Methanol, Ethanol
Moderate (20–40 mg/mL)
Suitable for crystallizations; avoid in electrophilic acylations.
Reactions: Formation of amides (using acid chlorides) or ureas (using isocyanates).
Recommended Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).
The Logic: The aniline nitrogen is moderately nucleophilic. Protic solvents (MeOH) solvate the amine lone pair via hydrogen bonding, significantly retarding the reaction rate. DCM leaves the lone pair "naked" and reactive.
Critical Insight: The ortho-pyrazole nitrogen can act as a catalytic base or a trap for HCl. In non-polar DCM, the reaction often benefits from an exogenous base (e.g., Pyridine or DIPEA) to prevent the product from precipitating as a hydrochloride salt, which would stall conversion.
Reactions: Coupling the aniline with aryl halides.
Recommended Solvent: 1,4-Dioxane or Toluene/Water (Biphasic).
The Logic: High temperatures (>80°C) are often required. DCM is too volatile. DMF/DMSO can poison certain Pd catalysts.
Protocol Tip: Use anhydrous 1,4-Dioxane for homogeneous conditions. If solubility is an issue due to the catalyst system, a Toluene:Water (4:1) mix often solubilizes the inorganic base (Cs₂CO₃) while keeping the lipophilic substrate in the organic layer, facilitating phase-transfer catalysis.
The Logic: While the cyclopropyl group is sensitive to strong mineral acids (opening to propyl chains), it is generally stable in weak organic acids. Ethanol allows for reflux temperatures that drive dehydration steps without thermally degrading the cyclopropyl ring.
Visualization: Solvent Decision Matrix
Figure 1: Decision tree for solvent selection based on reaction thermodynamics and solubility requirements.
Experimental Protocol: Amide Coupling via Acid Chloride
Objective: Synthesis of N-(2-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl)acetamide.
Dissolution: Charge the aniline (1.0 g) into a round-bottom flask. Add anhydrous DCM (10 mL). Stir until a clear, slightly yellow solution is obtained.
Base Addition: Add Triethylamine (1.2 eq) in one portion. The solution may darken slightly.
Cooling: Cool the mixture to 0°C using an ice/water bath. Rationale: Controls the exotherm and prevents bis-acylation.
Addition: Dropwise add Acetyl chloride (1.1 eq) over 10 minutes.
Observation: A white precipitate (Et₃N·HCl) will form immediately. This confirms the reaction is proceeding and the solvent choice (DCM) is correct as it precipitates the byproduct, driving equilibrium.
Workup: Dilute with DCM (20 mL), wash with Sat. NaHCO₃ (2 x 15 mL), then Water (15 mL).
Drying: Dry organic layer over MgSO₄, filter, and concentrate.
Purification: If necessary, recrystallize from EtOH/Heptane (1:3).
Troubleshooting & Green Chemistry
Impurity Profile
Cyclopropyl Ring Opening: Avoid solvents containing trace HCl (e.g., old Chloroform) or strong Lewis acids (AlCl₃) in nitromethane. The cyclopropyl group can isomerize to a propenyl chain.
Regio-isomerism: In solvents with high dielectric constants (DMSO), the pyrazole N2 becomes more nucleophilic. If using highly reactive electrophiles, you may observe trace N-acylation on the pyrazole ring. Remedy: Use non-polar solvents (DCM/Toluene) to favor the aniline NH₂.
Green Alternatives
Replace DCM: Use 2-Methyltetrahydrofuran (2-MeTHF) . It offers similar solubility for the substrate but separates cleaner from water during workups and is derived from renewable sources.
Replace DMF: Use Cyrene™ or Dimethyl Isosorbide (DMI) for high-temperature couplings, though workup requires careful water washes.
References
Synthesis of Pyrazolyl-Anilines
Title: "Microwave Assisted Synthesis of 2-(1H-pyrazol-5-yl)
Source: Rasayan Journal of Chemistry, 2023.
URL:[Link] (Contextual grounding on synthesis methods).
Solvent Effects in Amidation
Title: "A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and Pathways."[1]
Source: BenchChem Applic
Title: "Chemistry of Cyclopropyl-Substituted Heterocycles.
Technical Support Center: Purification of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying 2-(3-cyclopropyl-1H-pyrazol-1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline.
This molecule presents a dual challenge: the highly basic, polar aniline moiety is notorious for irreversible binding to standard stationary phases, while the pyrazole ring often introduces closely eluting regioisomeric impurities (e.g., 3-cyclopropyl vs. 5-cyclopropyl pyrazoles) generated during synthesis. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.
Part 1: Chromatographic Parameters & Physicochemical Data
To design a successful purification strategy, we must first translate the molecule's structural features into chromatographic behaviors. The table below summarizes the quantitative and qualitative data dictating our workflow.
Parameter
Value / Recommendation
Causality / Rationale
Analyte pKa
~4.6 (Aniline), ~2.5 (Pyrazole)
The basic primary amine necessitates basic modifiers to prevent ionization and irreversible binding on the column.
Stationary Phase
Silica Gel (230-400 mesh) + 1% Et₃N
Et₃N competitively masks acidic silanols, preventing strong H-bonding with the aniline[1].
Alternative Phase
Amine-Functionalized Silica (KP-NH)
Provides a permanently basic surface; eliminates the need for mobile phase modifiers and prevents base-displacement effects[2].
Loading Method
Dry Loading (1:3 to 1:5 ratio)
Prevents band broadening and premature elution caused by strong loading solvents (e.g., DCM/MeOH)[3].
Elution Gradient
Hexane / Ethyl Acetate (Shallow)
A gradual polarity increase is required to resolve sterically similar pyrazole regioisomers[4].
Part 2: Purification Strategy Decision Matrix
Use the following logical workflow to determine the optimal chromatographic conditions for your specific crude mixture.
Workflow for optimizing the chromatographic purification of pyrazolyl-anilines.
Part 3: Troubleshooting Guides & FAQs
Q1: Why does my compound streak severely on standard silica gel, and how can I fix it?A1: The primary amine of the aniline moiety is highly basic and acts as a strong hydrogen-bond donor/acceptor. Standard normal-phase silica gel contains acidic silanol (Si-OH) groups on its surface. The basic nitrogen forms strong, secondary interactions with these silanols, leading to peak tailing, streaking, and poor recovery[3].
Solution: You have two field-proven options:
Mobile Phase Modifier: Add 1-2% triethylamine (Et₃N) to your mobile phase[1]. The Et₃N competitively binds to and neutralizes the acidic silanol sites, allowing your aniline to elute as a tight band.
Stationary Phase Swap: To avoid the displacement effects and post-purification removal of added liquid bases, switch to an amine-functionalized silica stationary phase (e.g., KP-NH). This provides a permanently basic surface environment ideal for organic amines[2].
Q2: My synthesis yielded a mixture of 3-cyclopropyl and 5-cyclopropyl pyrazole regioisomers. How do I separate them?A2: The formation of regioisomers is a common artifact when synthesizing substituted pyrazoles via the condensation of hydrazines with diketones or push-pull alkenes, driven by competing steric and electronic factors during the nucleophilic attack[5]. Because these isomers have identical molecular weights and nearly identical polarities, they routinely co-elute.
Solution: Separation requires exploiting the subtle steric differences between the isomers. The bulky cyclopropyl group in the 3-position shields the pyrazole nitrogen differently than in the 5-position. Use a very shallow, optimized gradient of Hexane/Ethyl Acetate. If normal-phase silica fails to resolve them, tandem radial chromatography or reverse-phase HPLC may be necessary to achieve baseline separation[5].
Q3: My crude reaction mixture is completely insoluble in the Hexane/EtOAc mobile phase. How should I load the column?A3: Loading a poorly soluble crude mixture as a liquid requires strong solvents (like DCM or Methanol). Injecting these strong solvents onto the column compromises the separation, dragging the compound down the column prematurely and destroying the resolution of early-eluting impurities[3].
Solution: Utilize the dry loading technique[3]. Dissolve your crude mixture in a volatile, strong solvent (e.g., DCM), add a small amount of silica gel (a 1:3 ratio of crude to silica), and evaporate the solvent completely under reduced pressure. Load this dry, free-flowing powder directly onto the top of your packed column[3].
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system. Each step contains a built-in verification mechanism to ensure the causality of the chemistry is functioning as intended.
Phase 1: System Preparation & Equilibration
Prepare the starting mobile phase (e.g., 90:10 Hexane:EtOAc) and add 1% v/v Triethylamine (Et₃N).
Slurry-pack the column with standard grade silica gel (230-400 mesh) using the mobile phase.
Self-Validation Check: Pass 3 column volumes (CV) of the eluent through the column. Spot the eluent coming off the column onto a pH strip. It must register as basic (pH > 8). If it is neutral, the silica has not been fully deactivated, and you must continue equilibrating.
Phase 2: Dry Loading
Dissolve the crude 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline in the minimal amount of DCM.
Add dry silica gel to the flask (approximately 3 times the mass of your crude product).
Remove the DCM under reduced pressure via rotary evaporation until a dry, free-flowing powder is achieved.
Carefully pour the powder evenly onto the top of the flat silica bed. Cap with a thin layer of sand.
Phase 3: Gradient Elution
Elute with 2 CV of the starting isocratic mixture (90:10 Hexane:EtOAc + 1% Et₃N) to flush out highly non-polar impurities (e.g., unreacted fluorobenzene derivatives).
Gradually increase the EtOAc concentration in 5% increments.
Monitor fractions via TLC using a UV lamp (254 nm). Pool fractions containing the target Rf spot.
Self-Validation Check (Regiochemistry): To definitively distinguish the 3-cyclopropyl isomer from the 5-cyclopropyl isomer, perform 2D-NMR (NOESY) on the concentrated product. Look for spatial correlations. The 5-cyclopropyl isomer will show NOE cross-peaks between the cyclopropyl protons and the aniline aromatic protons, whereas the 3-cyclopropyl isomer will lack this interaction due to the spatial distance[4].
Part 5: References[3] Column chromatography conditions for separating pyrazole isomers - Benchchem. Source: benchchem.com. URL: https://benchchem.com/tech-support/column-chromatography-conditions-for-separating-pyrazole-isomers[2] How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Source: biotage.com. URL: https://www.biotage.com/blog/how-do-i-purify-ionizable-organic-amine-compounds-using-flash-column-chromatography[4] Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9497746/[1] Flash Chromatography | OpenOChem Learn. Source: openochem.org. URL: https://openochem.org/flash-chromatography[5] Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. Source: mdpi.com. URL: https://www.mdpi.com/1422-8599/2022/4/M1483
Technical Support Center: Solubility & Handling of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
The following Technical Support Guide is designed for researchers and process chemists working with 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (and structurally related ortho-pyrazolyl anilines). Status: Active | Topic: So...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (and structurally related ortho-pyrazolyl anilines).
Status: Active | Topic: Solubility Optimization & Process Troubleshooting | Audience: Organic Chemists, Process Engineers
To resolve solubility issues effectively, one must first understand the molecular drivers of those issues. 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a bidentate, lipophilic weak base .
Structural Challenge: The ortho-positioning of the pyrazole ring relative to the aniline amine creates a steric and electronic environment that favors intramolecular hydrogen bonding or metal chelation. This often reduces apparent polarity, causing "oiling out" in polar solvents while remaining stubborn in non-polar media.
Lipophilicity: The cyclopropyl group adds significant lipophilic character (LogP estimated ~2.0–2.5), making water solubility negligible without pH manipulation.
Basicity: The aniline nitrogen is the primary basic site (pKa ~3.5–4.5). The pyrazole nitrogens are less basic but can participate in aggregation.
Solvent Selection Matrix
Use this matrix to select the optimal solvent system for your specific workflow. Data is synthesized from standard behavior of ortho-substituted heterocyclic anilines.
Solvent Class
Suitability
Recommended Use Case
Technical Notes
Chlorinated (DCM, DCE)
High
Extraction, Chromatography
Excellent solubility. Warning: Can form emulsions during aqueous workup if pH is not controlled.
Polar Aprotic (DMSO, DMF)
High
Reaction Medium (High T)
Solubilizes aggregates. Difficult to remove; requires extensive aqueous washing or lyophilization.
Alcohols (MeOH, EtOH)
Moderate
Recrystallization
Good solubility when hot; poor when cold. Ideal for purification via cooling crystallization.
Ethers (THF, MTBE)
Moderate
Reaction Medium
Good for coupling reactions. MTBE is excellent for precipitating the HCl salt form.
Hydrocarbons (Hexane, Heptane)
Poor
Anti-solvent
Use only to induce precipitation. The compound will likely "oil out" if added too quickly.
Water
Very Poor
Washing (Impurities)
Insoluble at neutral pH. Soluble as a salt at pH < 2.
Troubleshooting Guide (Q&A Format)
Scenario A: Reaction Setup & Monitoring
Q: My starting material is not dissolving in the reaction solvent (Toluene/Dioxane) even at 80°C. How do I proceed?Diagnosis: The compound may be forming intermolecular hydrogen-bonded aggregates or
-stacking structures common in planar heterocyclic systems.
Solution:
Switch Solvent: Transition to a more polar aprotic solvent like DMF or DMAc (Dimethylacetamide). These disrupt hydrogen bond networks.
Cosolvent Approach: If the reaction requires non-polar conditions (e.g., a specific Pd-catalyzed cycle), add 10–20% TFE (Trifluoroethanol) or HFIP . These fluorinated alcohols are potent hydrogen-bond donors and can break up aggregates without deactivating metal catalysts.
Q: The reaction turns into a black tar/gum upon adding the catalyst. Is this a solubility issue?Diagnosis: Likely Catalyst Poisoning disguised as a solubility issue. The ortho-pyrazole and aniline nitrogen can act as a bidentate ligand (N,N-chelation), sequestering your Pd or Cu catalyst and precipitating it as an insoluble complex.
Solution:
Increase Temperature: Higher T (>100°C) increases ligand exchange rates, potentially freeing the catalyst.
Ligand Overload: Use a strong bidentate ligand (e.g., Xantphos, BINAP) in your catalyst system to out-compete the substrate for the metal center.
Scenario B: Workup & Purification
Q: During aqueous workup, I have a persistent emulsion that won't separate. What is happening?Diagnosis: The amphiphilic nature of the molecule (lipophilic cyclopropyl/phenyl + polar amine) acts as a surfactant at neutral pH.
Solution:
pH Swing: Acidify the aqueous layer to pH 1–2 using 1M HCl. This protonates the aniline, driving the molecule fully into the aqueous phase as a salt.
Wash: Wash the acidic aqueous layer with DCM to remove non-basic impurities (emulsion should be gone).
Basify & Extract: Basify the aqueous layer to pH 10 (using NaOH) and rapidly extract back into DCM.
Q: My compound streaks on the silica column, and I'm losing mass.Diagnosis: The basic aniline interacts with the acidic silanols on the silica gel, causing irreversible adsorption (tailing).
Solution:
Amine Modifier: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane.
Mobile Phase: Add 0.5% TEA or 1% NH₄OH to your eluent (e.g., DCM/MeOH + 1% NH₄OH). This blocks the active sites on the silica.
Scenario C: Crystallization
Q: I tried recrystallizing from Ethanol, but the product "oiled out" instead of forming crystals.Diagnosis: The "oiling out" phenomenon occurs when the liquid-liquid phase separation boundary is crossed before the solubility curve (supersaturation). This is common for cyclopropyl-containing aromatics with low melting points.
Solution:
Seeding: You must seed the mixture at the cloud point. If you lack seeds, scratch the glass vigorously.
Slow Cooling: Do not use an ice bath immediately. Wrap the flask in a towel to cool from reflux to RT over 2–3 hours.
Solvent Switch: Switch to Isopropanol (IPA) or an IPA/Water (9:1) mixture. The slightly lower solubility in IPA compared to EtOH often favors crystal lattice formation over amorphous oiling.
Advanced Protocol: Salt Formation for Solubility Control
If the free base is too difficult to handle (sticky oil, low solubility), converting it to the Hydrochloride (HCl) or Tosylate (TsOH) salt is the gold standard for stabilization.
Step-by-Step HCl Salt Formation:
Dissolve: Dissolve 1.0 eq of crude 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline in a minimum amount of Ethyl Acetate (or MTBE).
Filter: Filter through a 0.45 µm PTFE syringe filter to remove insoluble particulates.
Acidify: While stirring rapidly at 0°C, add 1.1 eq of 4M HCl in Dioxane dropwise.
Observation: A white to off-white precipitate should form immediately.
Age: Stir for 30 minutes at 0°C to ensure complete salt formation.
Isolate: Filter the solid. Wash the cake with cold Diethyl Ether (removes excess acid and non-polar impurities).
Dry: Vacuum dry at 40°C.
Result: The HCl salt is water-soluble and often highly crystalline, making it easier to handle for subsequent steps.
Decision Tree: Purification Workflow
The following diagram illustrates the logical decision process for purifying the crude reaction mixture containing 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline.
Caption: Logical workflow for the purification of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline, prioritizing crystallization and salt formation over chromatography.
References
Sigma-Aldrich. 2-Cyclopropyl-4-(1H-pyrazol-1-yl)aniline Product Analysis & Properties. (General properties of pyrazolyl-anilines). Link
National Institutes of Health (NIH). Pyrazolo-Pyrimidinones with Improved Solubility. (Discusses solubility strategies for rigid pyrazole scaffolds). Link
InvivoChem. Solubility & Formulation Guide for Pyrazolyl-Anilines. (Protocols for dissolving poorly soluble kinase inhibitors). Link
EPA CompTox Dashboard. 2-(3-Cyclopropyl-1H-pyrazol-1-yl)-3-pyridinamine Properties. (Physicochemical data for structurally analogous pyridine derivatives). Link[1]
ResearchGate. Ultrasound-Promoted Synthesis of 2-(Pyrazol-1-yl)pyrimidines. (Methodologies for handling precipitation in pyrazole synthesis). Link
Technical Support Center: Recrystallization of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Welcome to the dedicated technical support guide for the purification of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline. This document provides researchers, scientists, and drug development professionals with in-depth protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the purification of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions to achieve high purity of this compound through recrystallization. Our guidance is grounded in established chemical principles and practical, field-proven techniques.
Understanding the Compound: Physicochemical Profile
Effective purification begins with understanding the molecule's properties. While specific experimental data for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is not broadly published, we can estimate its characteristics based on its structure and data from close structural analogs like 3-(1H-pyrazol-1-yl)aniline[1]. These properties are crucial for selecting an appropriate solvent system.
Property
Estimated Value / Characteristic
Significance for Recrystallization
Molecular Formula
C₁₂H₁₃N₃
---
Molecular Weight
199.25 g/mol
Influences dissolution mass and molar calculations.
Appearance
Likely a yellow or off-white solid
Color can indicate the presence of impurities; successful recrystallization should yield a lighter-colored, crystalline solid.
Polarity
Moderately Polar
The aniline and pyrazole moieties contribute polar character, while the cyclopropyl and phenyl groups add non-polar character. This suggests solubility in polar protic and some polar aprotic solvents.
An XLogP3 value between 1 and 3 indicates moderate lipophilicity, guiding the choice away from very non-polar (e.g., hexane) or extremely polar (e.g., water) single-solvent systems.
Hydrogen Bond Donors
1 (from the aniline -NH₂)
Can interact with protic solvents like alcohols.
Hydrogen Bond Acceptors
3 (from the pyrazole and aniline nitrogens)
Can interact with both protic and aprotic solvents.
This protocol outlines a standard method for recrystallization. Ethanol is a recommended starting solvent based on its effectiveness with similar pyrazole-aniline structures[2].
Objective: To dissolve the crude compound in a minimum amount of hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the supernatant (mother liquor).
Materials:
Crude 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
High-purity ethanol (or other selected solvent)
Erlenmeyer flasks (at least two)
Hotplate with stirring capability
Watch glass
Buchner funnel and filter flask
Filter paper
Ice bath
Step-by-Step Methodology:
Solvent Selection: Choose a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[3]. Ethanol is a primary candidate. Other potential solvents include isopropanol or acetonitrile[4].
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of the chosen solvent, just enough to create a slurry. Heat the mixture to a gentle boil on a hotplate with stirring.
Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. It is critical to use the minimum amount of hot solvent necessary to avoid low recovery[5].
Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal adsorbs colored impurities[3].
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals and to prevent the trapping of impurities[6]. Do not disturb the flask during this period.
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-30 minutes to induce further crystallization and maximize the yield.
Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Drying: Dry the purified crystals completely. This can be done by leaving them in the Buchner funnel with air drawing through, or by transferring them to a watch glass to air dry. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.
Visual Workflow: Standard Recrystallization Process
Caption: A standard workflow for purifying a solid organic compound via recrystallization.
Troubleshooting Guide
Q1: My compound isn't dissolving, even in a large amount of boiling solvent.
Cause & Explanation: You have likely selected a poor solvent. An ideal recrystallization solvent should fully dissolve the compound when hot[3]. If it doesn't, the solvent's polarity is mismatched with your compound.
Solution:
Recover your compound by evaporating the current solvent.
Select a more appropriate solvent. If you used a non-polar solvent, try a more polar one like ethanol or isopropanol. If you used a very polar solvent, try a slightly less polar one like ethyl acetate.
Consider a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), and then add a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool.
Q2: No crystals are forming, even after cooling in an ice bath.
Cause & Explanation: This is one of the most common issues and is typically caused by one of two things: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization[5].
Solution:
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then attempt to cool it again[6].
Induce Nucleation:
Scratch Method: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming[5].
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystal growth[5].
Q3: My compound "oiled out" instead of forming crystals.
Cause & Explanation: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is often because the solution is highly impure (causing significant melting point depression) or it cooled too quickly[5][6].
Solution:
Reheat the solution to redissolve the oil.
Add a small amount (5-10%) of additional solvent. This keeps the compound in solution to a lower temperature before it precipitates.
Ensure very slow cooling. You can insulate the flask to slow heat loss.
If the problem persists, the crude material may be too impure. Consider a preliminary purification by column chromatography before attempting recrystallization[7].
Q4: The recrystallization resulted in a very low yield.
Cause & Explanation: Low yield can result from several factors: using too much solvent, cooling the solution too quickly (leaving product in the mother liquor), or washing the collected crystals with solvent that isn't ice-cold.
Solution:
Optimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required for dissolution.
Recover from Mother Liquor: You can try to recover a second crop of crystals by boiling off some solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
Washing Technique: Always use a minimal amount of ice-cold solvent to wash the crystals on the filter paper. Warm solvent will dissolve some of your product.
Visual Guide: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline?
Common impurities in pyrazole synthesis often include unreacted starting materials (e.g., a hydrazine derivative and a dicarbonyl compound), regioisomers if the synthesis allows for multiple reaction pathways, and byproducts from side reactions[7][8]. The goal of recrystallization is to find a solvent system where the desired product has a steep solubility curve with temperature, while these impurities are either always soluble or always insoluble[3].
Q2: When should I use a mixed-solvent system?
A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile. You use a pair of miscible solvents: one in which your compound is highly soluble (a "good" solvent) and one in which it is nearly insoluble (a "poor" solvent). This technique provides fine control over the saturation point but increases the risk of the compound oiling out if not performed carefully[5].
Q3: My compound is still impure after one recrystallization. What should I do?
You can perform a second recrystallization. Each successive recrystallization will remove more impurities, but at the cost of some product yield. If significant impurities remain after two attempts, recrystallization may not be the most effective method. In such cases, column chromatography is often the best alternative for separating compounds with similar polarities[7].
Q4: Is there an alternative to standard recrystallization for this class of compound?
Yes. For nitrogen-containing heterocyclic compounds like this, an acid-base extraction or salt recrystallization can be very effective[7][9]. The basic aniline and pyrazole nitrogens can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows you to wash the compound with an organic solvent to remove non-basic impurities. Afterwards, neutralizing the aqueous solution with a base will precipitate the purified free-base compound, which can then be collected or further purified by a standard recrystallization[7][9]. This method is particularly useful for removing non-basic starting materials or byproducts.
References
GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. (2023). Rasayan. [Link]
Synthesis of N-Heterocycles. Organic Chemistry Portal. [Link]
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. (2025). ResearchGate. [Link]
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). PMC. [Link]
troubleshooting low conversion rates with 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline substrates
Technical Support Center: High-Difficulty Substrate Troubleshooting Topic: Optimization of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline Ticket ID: CHEM-SUP-8829 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: High-Difficulty Substrate TroubleshootingTopic: Optimization of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Ticket ID: CHEM-SUP-8829
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Orthogonal Constraint"
You are encountering low conversion rates with 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline . This is not a standard aniline; it is a "privileged scaffold" with two distinct features that synergize to kill catalytic turnover:
Steric Bulk: The ortho-pyrazole group, further substituted with a bulky cyclopropyl ring at the 3-position, creates a massive steric wall shielding the aniline nitrogen.
Catalyst Poisoning (The Chelation Trap): The pyrazole N2 nitrogen and the aniline amine nitrogen are perfectly positioned to act as a bidentate ligand (
-coordination), forming a stable 6-membered chelate ring with metal centers (especially Palladium). This sequesters your catalyst, preventing it from entering the active cycle.
This guide provides the protocols to break this chelation and force the reaction to completion.
Part 1: Diagnostic & Mechanistic Insight
Q: Why does my reaction stall at <10% conversion despite using standard Pd conditions?
A: You are likely fighting the "Chelation Trap."
Standard ligands (PPh3, dppf, Xantphos) bind to Palladium, but your substrate is a competitive ligand. The electron-rich pyrazole nitrogen coordinates to the Pd(II) center, locking it in a resting state. Furthermore, the cyclopropyl group adds significant "cone angle" pressure, making the approach of the electrophile (oxidative addition complex) geometrically unfavorable.
Visualizing the Failure Mode
Figure 1: The Chelation Trap mechanism. The substrate displaces standard ligands, forming a stable complex that halts the catalytic cycle.
Part 2: Troubleshooting C-N Coupling (Buchwald-Hartwig)
Q: Which ligand system can overcome the steric and electronic hurdles of this substrate?
A: You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Bulky NHCs (PEPPSI series).
These ligands are designed to be bulky enough to prevent the formation of the bis-ligated Pd complex and electron-rich enough to facilitate oxidative addition.
Recommended Ligand Hierarchy
Priority
Ligand Class
Specific Recommendation
Why?
1 (Gold Std)
BrettPhos / tBuBrettPhos
BrettPhos Pd G4
Designed specifically for primary amines. The bulk prevents the substrate from chelating; the methoxy groups stabilize the Pd(0) species.
2 (Alternative)
RuPhos
RuPhos Pd G4
Excellent for secondary amines or hindered anilines. The isopropyl groups provide necessary steric bulk.
3 (NHC)
PEPPSI-IPr
Pd-PEPPSI-IPr
The "throw-away" pyridine ligand ensures rapid initiation. Highly resistant to poisoning by heterocycles.
Q: My LCMS shows starting material and de-halogenated aryl halide. What is happening?A: This indicates
-hydride elimination or lack of amine binding. The catalyst is active (it reacted with the aryl halide) but failed to couple with your hindered aniline.
Fix: Switch to tBuBrettPhos Pd G4 . The increased bulk forces the reductive elimination step to occur faster than the side reactions.
Protocol: The "Break-The-Chelate" Screen
Do not use Pd(OAc)2 + Ligand. The induction period allows your substrate to poison the Pd. Use Precatalysts (G3/G4).
Substrate (Aniline): 1.2 equiv (Excess is vital).[2]
Catalyst:BrettPhos Pd G4 (2.0 - 5.0 mol%).
Base:NaOtBu (1.4 equiv) - Must be stored in glovebox/desiccator.
Solvent:t-Amyl Alcohol or Dioxane (0.2 M concentration).
Procedure:
Charge solids in a vial (glovebox preferred).
Add anhydrous solvent.
Seal and heat to 100°C immediately. Do not ramp temperature; thermal shock helps initiate the G4 precatalyst.
Monitoring:
Check at 1 hour. If <10% conversion, add 0.5 equiv of free BrettPhos ligand to stabilize the active species.
Part 3: Troubleshooting Amide Couplings
Q: Standard EDC/HOBt or HATU couplings are yielding <5%. Is the amine dead?
A: Effectively, yes. The pyrazole ring is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen. Combined with the steric wall of the cyclopropyl group, the amine cannot attack the bulky "Active Ester" formed by HATU/HOBt.
Q: How do I force the amide bond formation?
A: You need to switch from "Active Esters" (bulky, slow) to "High-Energy Electrophiles" (small, fast).
Method A: The Acid Chloride Route (Recommended)
This minimizes steric clash during the transition state.
Convert your Carboxylic Acid to the Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM.
Evaporate to dryness (remove excess HCl/Oxalyl Chloride).
Re-dissolve in DCM or THF.
Add Substrate (Aniline) (1.0 equiv).
Add 2,6-Lutidine (2.0 equiv). Note: Lutidine is less sterically hindering than DIPEA and suppresses acyl transfer side reactions.
Critical Step: If no reaction after 2h, add AgCN (1.0 equiv) . Silver cyanide activates the acyl chloride further, pulling the chloride away to generate an acylium-like character.
Method B: T3P (Propylphosphonic Anhydride)
If your acid is acid-sensitive.
Dissolve Acid (1.1 equiv) and Substrate (1.0 equiv) in EtOAc or 2-MeTHF (T3P works best in these, not DMF).
Add Pyridine (3.0 equiv).
Add T3P (50% in EtOAc) (2.0 equiv).
Heat to Reflux (70-80°C) .
Mechanism:[4][5][6] T3P captures water and forms a mixed anhydride that is less bulky than the HATU adduct, allowing the hindered aniline to attack.
Part 4: Impurity Profile (The "Red Flag" Peaks)
Q: I see a peak with M-1 or M-2 mass during oxidation/coupling. What is it?
A: This is likely the Indazole or Fused-Tricyclic formation.
Under oxidative conditions (high temperature, presence of Cu or Pd), the aniline nitrogen can attack the pyrazole ring or the cyclopropyl ring can undergo radical opening (less likely but possible).
Prevention: Thoroughly degas all solvents (Sparge with Argon for 15 mins). Oxygen promotes the oxidative C-H activation that leads to ring fusion.
Summary of Recommendations
Issue
Primary Solution
Secondary Solution
Pd-Coupling Stalls
BrettPhos Pd G4 + NaOtBu in Dioxane
Pd-PEPPSI-IPr in Toluene
Amide Coupling Fails
Acid Chloride + 2,6-Lutidine
T3P in EtOAc @ Reflux
Catalyst Death
Use Precatalysts (G3/G4) only
Add extra free ligand (1:2 Pd:L ratio)
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling. Chemistry – A European Journal, 12(18), 4749-4755. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][7] Organic Process Research & Development, 20(2), 140–177. Link
Singer, R. A., et al. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines. The Journal of Organic Chemistry, 68(19), 7541–7544. Link
storage conditions to prevent degradation of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Technical Support Center: 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-(3-cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline to prevent its degradation. Adherence to these protocols is critical for ensuring the compound's integrity, which is paramount for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline?
For maximal stability, the compound should be stored under the following conditions, summarized in the table below.
Tightly sealed container in a dry environment (Desiccator).[1][2]
Moisture can facilitate hydrolysis and other degradation reactions.[1][2]
Q2: Why are these specific storage conditions so critical?
The molecular structure of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline contains an aniline functional group. Aromatic amines, such as aniline, are highly susceptible to oxidation, a process that can be accelerated by exposure to oxygen, light, and elevated temperatures.[2][4] This oxidative process is often the primary cause of degradation, leading to the formation of colored impurities and a decrease in the compound's purity.[1][3] The pyrazole ring, while generally stable, cannot protect the vulnerable aniline group from these environmental factors. Therefore, storing the compound in a cold, dark, dry, and oxygen-free environment is a preventative measure to preserve its chemical integrity.
Q3: What are the visual signs of degradation?
The most common indicator of degradation for aniline-containing compounds is a change in color.[1] Fresh, high-purity 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline should be an off-white or light-colored solid. If your sample has developed a yellow or brown tint, it is a strong indication that oxidation has occurred.[1][3] Other signs of degradation can include a change in solubility or the appearance of new spots on a Thin-Layer Chromatography (TLC) plate.[2]
Q4: Can I store the compound in a solution?
For long-term storage, it is strongly advised to store the compound as a solid. Storing it in solution is generally not recommended due to the risk of solvent-mediated degradation.[2] If you must store a solution for short-term use, it is best to use a dry, aprotic solvent, store it at low temperatures (-20°C or -80°C), and blanket the headspace with an inert gas like argon or nitrogen.[2]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline.
Issue 1: The compound has changed color from off-white to yellow/brown.
Underlying Cause : This is a classic sign of oxidation of the aniline functional group.[1][3] Exposure to air (oxygen) and/or light is the most probable cause.
Recommended Action :
Purity Verification : Do not use the discolored compound directly in your experiments. Its purity is questionable and could lead to unreliable results. Perform a purity analysis using High-Performance Liquid Chromatography (HPLC).
Review Storage Protocol : Immediately assess your current storage method against the recommended conditions outlined in the table above. Ensure the container is properly sealed and purged with an inert gas.
Future Prevention : For all new and existing batches, strictly adhere to the recommended storage conditions to prevent further degradation.
Issue 2: I am observing inconsistent results in my experiments.
Underlying Cause : Inconsistent experimental outcomes are often traced back to reagent instability. If you have ruled out other experimental variables, the degradation of your 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a likely culprit. Degradation products can act as impurities that may interfere with your reaction or biological assay.
Troubleshooting Workflow : The following diagram outlines a systematic approach to diagnose and resolve this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline. Instrument conditions may need to be optimized for your specific system.
Objective : To quantify the purity of the compound and detect the presence of degradation products.
Materials :
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline sample
HPLC-grade Acetonitrile (ACN)
HPLC-grade water
Formic Acid (or other suitable modifier)
Volumetric flasks and pipettes
HPLC system with UV detector
Procedure :
Standard Preparation :
Accurately weigh approximately 5 mg of the compound and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of ACN and water to create a stock solution of ~100 µg/mL.
Perform serial dilutions to prepare working standards (e.g., 50, 25, 10, 5, 1 µg/mL).
Sample Preparation :
Prepare a sample solution at a concentration of approximately 10 µg/mL using the same diluent as the standards.
HPLC Conditions (Example) :
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A : Water with 0.1% Formic Acid
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
Gradient : Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate : 1.0 mL/min
Injection Volume : 10 µL
Detection : UV at 254 nm
Column Temperature : 30°C
Analysis :
Inject the standards to generate a calibration curve.
Inject the sample solution.
Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method). Degradation will typically appear as additional, smaller peaks, often at different retention times.
Visualization of Degradation
The primary degradation pathway for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is the oxidation of the aniline moiety. This process can lead to the formation of various colored byproducts.
Caption: Factors leading to the oxidative degradation of the compound.
References
Zahid, M., et al. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution. Available from: [Link]
ResearchGate. How can we store Pyrazolin from chalcone and hydrazine hydrate? Available from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing unreacted 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline from reaction mixtures
Role: Senior Application Scientist
Format: Technical Support Center (Q&A, Troubleshooting, Protocols)
Subject: Removal of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1622840-11-2)
Ticket ID: PUR-2024-CYC-ANI
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Chemical Profile
Before selecting a removal strategy, we must understand the physicochemical properties of the impurity. 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a lipophilic, weak base.
Q: I have multiple small-scale reactions (50 mg - 500 mg). What is the fastest way to remove this aniline without aqueous workup?
A: Solid-supported scavenger resins are the superior choice here. They eliminate the need for liquid-liquid extraction and prevent emulsion formation. Since your impurity is a primary amine , we recommend electrophilic resins.
Recommended Workflow: Electrophilic Scavenging
Primary Choice: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.
Mechanism: The resin reacts selectively with the nucleophilic aniline
to form a urea (with PS-NCO) or imine (with PS-Benzaldehyde), effectively tethering the impurity to the solid bead.[1]
Protocol: PS-Isocyanate Scavenging
Calculate Equivalents: Use 3–4 equivalents of resin relative to the estimated amount of unreacted aniline (not the total reaction scale).
Solvent Selection: Dissolve your crude mixture in DCM or THF . (Avoid alcohols like MeOH, as they can compete with the isocyanate, though slowly).[1]
Incubation: Add the resin and shake gently at room temperature for 4–16 hours .
Tip: Add a catalytic amount of DIPEA if the reaction is sluggish, though usually not necessary for anilines.
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
Wash: Rinse the resin with DCM to recover any non-specifically adsorbed product.
Result: The filtrate contains your product; the aniline remains trapped on the resin.
Figure 1: Workflow for removing aniline impurities using solid-supported scavenger resins.[1]
Module 2: Chemical Derivatization ("The Catch-and-Release Alternative")
Q: I don't have scavenger resins. Can I use standard reagents to change the aniline's polarity?
A: Yes. This is a classic "Senior Chemist" trick. You can derivatize the aniline into a highly polar or acidic species that is easily washed away.
Strategy: The Succinic Anhydride Method
By reacting the mixture with succinic anhydride, you convert the lipophilic aniline into a hemi-succinamide , which contains a free carboxylic acid. This allows it to be extracted into a basic aqueous layer.
Step-by-Step Protocol:
Derivatization: To your reaction mixture (in DCM or EtOAc), add Succinic Anhydride (1.5 – 2.0 equiv relative to aniline) and a catalytic amount of DMAP.[1]
Stir: Stir at room temperature for 1–2 hours. Monitor by TLC (the aniline spot should disappear and be replaced by a baseline spot).[1]
Basic Wash: Wash the organic layer with saturated aqueous
Mechanism: The new hemi-succinamide (now containing a
group) deprotonates and partitions into the aqueous layer.[1]
Note: Your product must not contain acidic protons (like phenols or carboxylic acids) that would also extract.[1]
Separation: Collect the organic layer, dry over
, and concentrate.
Module 3: Liquid-Liquid Extraction (LLE)
Q: My product is neutral (e.g., an amide or urea). Can I just use an acid wash?
A: Yes, but with caution. The pyrazole ring on your aniline reduces the basicity of the primary amine via electron withdrawal, but it is still protonatable.
The "pH Switch" Protocol
Since the aniline has a
, a mild acid wash is sufficient.
Dilute: Dissolve crude in EtOAc or DCM.
Acid Wash: Wash 2x with 1M HCl or 10% Citric Acid .
Observation: The aniline converts to its hydrochloride salt (water-soluble) and moves to the aqueous layer.[1][2][3]
Verification: Check the organic layer by TLC.[4] If aniline persists, repeat with slightly stronger acid (2M HCl) only if your product is stable.[1]
Warning: If your desired product contains a basic nitrogen (e.g., pyridine, morpholine, piperazine), do NOT use this method , as you will lose your product to the aqueous layer. Use Module 1 or 2 instead.
Module 4: Chromatography Troubleshooting
Q: I am purifying via Flash Chromatography (Silica). The aniline is "tailing" and co-eluting with my product. How do I fix this?
A: Anilines interact strongly with the acidic silanols on silica gel, causing peak broadening (tailing).[1] You must mask these silanols.
Mobile Phase Modifiers
Modifier
Concentration
Effect
Triethylamine (TEA)
1% v/v
Best Choice. Competes for silanol sites, sharpening the aniline peak and usually reducing its retention time ( increases).[1]
If standard silica fails, switch to Amine-Functionalized Silica (NH2-Silica) .
Why? The surface is basic, preventing the aniline from "sticking."
Result: The aniline usually elutes much faster, often at the solvent front, allowing easy separation from more polar products.
Troubleshooting & FAQs
Q: I tried the HCl wash, but my product precipitated out of the organic layer. What happened?A: Your product likely formed an HCl salt that is insoluble in both water and the organic solvent (often seen as "oiling out" or a gummy solid at the interface).[1]
Fix: Filter the solid precipitate.[4] Dissolve it in MeOH/DCM, neutralize with
, and re-extract. Switch to Module 2 (Succinic Anhydride) to avoid salt formation.
Q: Can I use recrystallization?A: If your product is a solid, yes. 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is very soluble in alcohols.
Try: Dissolve the crude in minimal hot Ethanol or Isopropanol. Allow to cool. The aniline impurity often stays in the mother liquor while the more complex product crystallizes.
Q: Is this aniline toxic?A: Treat as a suspected carcinogen/mutagen . Many anilines and pyrazoles show genotoxicity. Always handle solid residues in a fume hood and dispose of aqueous washes (which contain the aniline salt) as hazardous chemical waste.[1]
Decision Matrix: Which Method to Choose?
Figure 2: Decision matrix for selecting the appropriate purification method based on product chemistry.
References
Removing Aniline from Reaction Mixtures (ResearchGate Discussion) . ResearchGate.[5] Available at: [Link]
Scavenger Resins: Applications and Protocols . Amerigo Scientific. Available at: [Link][1]
pKa Values of Bases in Organic Solvents . University of Tartu. Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structural Validation & Regioisomer Differentiation of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Content Type: Technical Comparison Guide (NMR Spectroscopy)
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers.[1]
Executive Summary & Application Context
The scaffold 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly those targeting FGFR, DDR, and VEGFR pathways.[1] The steric bulk of the cyclopropyl group and the hydrogen-bonding potential of the aniline amine are pivotal for binding affinity within the kinase hinge region.[1]
However, the synthesis of this moiety—typically via the condensation of 2-hydrazinobenzenamine with a cyclopropyl
-keto ester—often yields a mixture of two regioisomers: the desired 3-cyclopropyl isomer and the unwanted 5-cyclopropyl isomer.[1]
This guide provides a definitive NMR characterization protocol to distinguish the target molecule from its regioisomer, ensuring structural integrity in early-stage drug development.
Experimental Protocol
To ensure reproducibility and resolution of exchangeable protons, the following parameters are recommended.
The primary challenge in synthesizing this molecule is distinguishing the 1,3-isomer (Target) from the 1,5-isomer (Impurity) . Standard 1D NMR is often insufficient because both isomers contain the same functional groups.[1]
Mechanistic Differentiation
Target (1,3-isomer): The cyclopropyl group is at position 3, distal from the aniline ring.
Alternative (1,5-isomer): The cyclopropyl group is at position 5, proximal to the aniline ring.
Diagnostic NOESY Correlations
The definitive method for assignment is 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons close in space (<5 Å).
Feature
Target: 3-Cyclopropyl
Alternative: 5-Cyclopropyl
Key NOE Signal
Py-H5 Aniline Ortho-H
Cp-H Aniline Ortho-H
Py-H4 Signal
Shows NOE to Cyclopropyl-H
Shows NOE to Cyclopropyl-H
Steric Shift
Aniline protons follow standard shifts.
Aniline Ortho-H is significantly deshielded/distorted due to steric clash with the 5-cyclopropyl group.[1]
Visualizing the Validation Logic
Figure 1: Decision tree for distinguishing the 3-cyclopropyl target from the 5-cyclopropyl regioisomer using NOESY correlations.
Synthesis & Regioselectivity Mechanism[3][4]
Understanding the origin of the isomers aids in interpreting the spectra.[1] The reaction of hydrazines with
-keto esters (Knorr Pyrazole Synthesis) is governed by the nucleophilicity of the hydrazine nitrogens.[1]
Figure 2: Synthetic pathway showing the divergence of regioisomers.[1] The 1,3-isomer is generally favored when using sterically hindered hydrazines or specific solvent conditions.
References
Hockstedler, A. N., et al. (2025).
C NMR of 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles. ResearchGate. Link
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Link
MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank. Link
BenchChem. (2025).[2] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline. As a critical i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives and presenting supporting data to create a self-validating and reliable analytical method.
Foundational Strategy: Understanding the Analyte
The first step in any successful method development is a thorough understanding of the analyte's physicochemical properties. 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline possesses a unique combination of functional groups that dictate its chromatographic behavior:
Aromatic Amine (Aniline): This group is basic and its ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the amine group will be protonated (-NH3+), making the molecule more polar and less retained on a non-polar stationary phase.
Pyrazole and Cyclopropyl Groups: These moieties contribute to the molecule's overall non-polar character, making it an ideal candidate for Reverse-Phase (RP) HPLC.[1]
Chromophore: The presence of aromatic rings (aniline and pyrazole) provides strong UV absorbance, making UV detection a suitable choice.
Based on this structure, Reverse-Phase HPLC, which separates compounds based on their hydrophobicity, is the logical choice.[2][3] The stationary phase will be non-polar, and the mobile phase will be polar.[1] Our primary goal is to find a set of conditions that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential process impurities or degradants.
The Method Development Workflow: A Logic-Driven Path
The development process is a systematic investigation of chromatographic parameters. Each step is designed to refine the separation, moving from broad screening to fine-tuning.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Critical Parameters
Here, we present experimental data comparing different chromatographic conditions. The objective is to achieve optimal separation, peak shape, and sensitivity. For these experiments, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) was used.
The Choice of Organic Modifier: Acetonitrile vs. Methanol
The organic solvent in the mobile phase is a powerful tool for manipulating selectivity. Acetonitrile (ACN) and methanol (MeOH) are the most common choices in RP-HPLC.[4] Acetonitrile typically has a lower viscosity and provides different selectivity, especially for compounds with π-electrons, due to interactions with its nitrile bond.[5]
Table 1: Comparison of Acetonitrile and Methanol
Mobile Phase: 60% Organic Modifier, 40% 20mM Phosphate Buffer pH 7.0; Flow Rate: 1.0 mL/min
Organic Modifier
Retention Time (min)
Tailing Factor (USP)
Resolution (from nearest impurity)
Acetonitrile
4.8
1.1
2.5
Methanol
6.2
1.4
1.9
Analysis: Acetonitrile provided a shorter run time, better peak symmetry (lower tailing factor), and superior resolution from the closest eluting impurity. The reduced peak tailing suggests more efficient interaction kinetics. Therefore, Acetonitrile was selected as the optimal organic modifier.
The Impact of Mobile Phase pH
The basic aniline group makes pH a critical parameter. At low pH, the amine is protonated, increasing polarity and reducing retention. At neutral or higher pH, it is in its free base form, which is more hydrophobic and thus more retained. Controlling pH is vital for consistent retention and good peak shape.[4][5]
Table 2: Effect of Mobile Phase pH on Chromatographic Performance
Mobile Phase: 60% Acetonitrile, 40% 20mM Phosphate Buffer; Flow Rate: 1.0 mL/min
Buffer pH
Retention Time (min)
Tailing Factor (USP)
Theoretical Plates
3.0
2.5
1.8
4,500
7.0
4.8
1.1
12,500
Analysis: At pH 3.0, the analyte elutes early with significant tailing and poor efficiency (low plate count). This is characteristic of an ionized base interacting with residual silanols on the silica-based column. At pH 7.0, the analyte is in its non-ionized form, resulting in a well-retained, sharp, and symmetrical peak. A neutral pH of 7.0 was chosen for the method.
Elution Mode: Gradient vs. Isocratic
A gradient elution, where the mobile phase composition changes over time, is excellent for screening unknown samples that may contain impurities with a wide range of polarities.[6] An isocratic elution, with a constant mobile phase composition, is simpler, more robust, and often preferred for routine quality control if all components can be resolved adequately.
Table 3: Comparison of Elution Modes
Elution Mode
Run Time (min)
Resolution (Main Peak vs. All Impurities)
Suitability for QC
Gradient: 40% to 90% ACN over 15 min
20
> 2.0 for all detected impurities
Excellent for screening
Isocratic: 60% ACN / 40% Buffer
10
> 2.2 for all known impurities
Excellent for routine analysis
Analysis: The initial gradient scan confirmed that all known process impurities elute within a narrow window. This allowed for the development of a highly efficient isocratic method that provides adequate resolution with a shorter run time and greater simplicity, making it ideal for a high-throughput QC environment.
Optimized Protocol for Purity Analysis
This section details the final, optimized method for the purity analysis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline. This protocol is a self-validating system when system suitability criteria are met.
Experimental Protocol
1. Chromatographic Conditions:
Instrument: HPLC system with UV or PDA detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water, HPLC Grade.
Mobile Phase B: Acetonitrile, HPLC Grade.
Buffer: Prepare a 20mM Potassium Phosphate buffer and adjust pH to 7.0 ± 0.05.
Composition: Isocratic mixture of 60% Acetonitrile and 40% 20mM Phosphate Buffer (pH 7.0).
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Run Time: 10 minutes.
2. Reagent and Sample Preparation:
Diluent: Mobile Phase (60:40 ACN:Buffer).
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
3. System Suitability Testing (SST):
Before sample analysis, perform five replicate injections of the Standard Solution.
The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines[7][8]:
Tailing Factor (USP): ≤ 1.5
Theoretical Plates (USP): ≥ 5000
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
Final Analytical Workflow
The finalized workflow ensures consistency and reliability in routine analysis.
Caption: Routine workflow for purity analysis.
Method Validation: Ensuring Trustworthiness
While this guide details method development, the final step is formal validation according to ICH Q2(R2) guidelines to prove the method is fit for its intended purpose.[9][10] This process would experimentally verify:
Specificity: The ability to assess the analyte in the presence of impurities and degradants.
Linearity: A direct proportional relationship between concentration and detector response over a defined range.
Accuracy: The closeness of test results to the true value, often determined by spike recovery studies.
Precision: The agreement among a series of measurements (repeatability and intermediate precision).
Range: The interval between the upper and lower concentrations for which the method is shown to be precise, accurate, and linear.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Successful validation ensures the method is reliable, reproducible, and compliant with global regulatory expectations.[9][11]
Conclusion
Through a systematic, comparative approach, we have successfully developed a robust, isocratic RP-HPLC method for the purity analysis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline. By carefully selecting the organic modifier (Acetonitrile) and controlling the mobile phase pH to maintain the analyte in its non-ionized state (pH 7.0), we achieved excellent peak symmetry, efficiency, and resolution from potential impurities. The final method is simple, rapid, and suitable for routine quality control applications, forming a reliable foundation for ensuring product quality in drug development.
References
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
A Complete Guide to Mobile Phase and St
Steps for HPLC Method Valid
Exploring the Different Mobile Phases in HPLC. (2024). Moravek.
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2007). Taylor & Francis Online.
Monitoring of aromatic amines by HPLC with electrochemical detection. (1985). PubMed.
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of Chemical and Pharmaceutical Analysis.
Ion‐Pair Reversed‐Phase HPLC Determination of Arom
Sample Preparation – HPLC. (n.d.).
High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. (2025). Benchchem.
ICH Guidelines for Analytical Method Valid
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). Semantic Scholar.
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023).
Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies.
Separation of Aromatic Amines by Reversed-Phase Chromatography. (n.d.).
What is the Method Validation Steps According to ICH and USP Guidelines? (2025).
ICH Q2B Guideline Validation of Analytical Procedures Methodology. (n.d.). IKEV.
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
structure-activity relationship (SAR) studies of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline derivatives
The following guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline derivatives. This scaffold represents a privileged substructure in...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline derivatives. This scaffold represents a privileged substructure in medicinal chemistry, often explored in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, ROR
t inverse agonists , and specific Kinase Inhibitors (e.g., p38 MAPK).[1]
Executive Summary & Scaffold Analysis
Target Audience: Medicinal Chemists, Virologists, and Lead Optimization Scientists.[1]
The 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline core combines a lipophilic, metabolically robust pyrazole fragment with a versatile aniline handle.[1] This guide compares the performance of this scaffold against standard therapeutic agents, focusing on its utility in targeting hydrophobic allosteric pockets (e.g., the NNRTI binding pocket of HIV-1 RT).[1]
Key Feature: The 3-cyclopropyl group acts as a "magic methyl" alternative, enhancing potency through hydrophobic filling while improving metabolic stability compared to isopropyl or ethyl groups.[1]
Functional Handle: The ortho-aniline (NH₂) serves as a critical vector for further diversification (e.g., sulfonylation, acylation) to engage polar residues in the target active site.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is governed by three distinct zones. The following analysis synthesizes data from comparable 1-arylpyrazole medicinal chemistry campaigns.
Zone 1: The Pyrazole "Warhead" (C3 & C4 Positions)[1]
C3-Cyclopropyl (Critical):
Function: Fills hydrophobic sub-pockets (e.g., Val179/Leu100 in HIV-1 RT).[1]
Comparison: Superior to n-propyl (too flexible, entropic penalty) and tert-butyl (often too bulky).[1] The cyclopropyl ring imparts a unique rigidity and electronic character (
character) that can engage in weak -interactions.[1]
C4-Substitution:
Unsubstituted (H): Maintains a flat profile for narrow clefts.[1]
Halogenation (F/Cl): Blocks metabolic oxidation at the C4 position and modulates pKa.[1]
Cyano (-CN): Often increases potency in NNRTIs (reminiscent of Lersivirine) by engaging backbone NH donors.[1]
Zone 2: The Aniline "Linker" (Ortho-Position)[1]
Primary Amine (-NH₂): Rarely the endpoint.[1] It is usually derivatized to amides, ureas, or sulfonamides.[1]
SAR Insight: Converting the aniline to a sulfonamide (e.g., -NHSO₂R) is a classic strategy to target the "tolerant region" of the active site, often yielding picomolar potency in ROR
5-Position Substitution: Adding electron-withdrawing groups (e.g., -Cl, -CF₃) para to the pyrazole often improves metabolic stability and cellular potency (EC₅₀).[1]
SAR Logic Diagram (Graphviz)
Caption: Functional decomposition of the scaffold into three optimization zones affecting potency, specificity, and stability.
Performance Comparison: Lead vs. Alternatives
This table compares a representative Lead Derivative (e.g., a sulfonamide derivative of the title compound) against standard clinical or reference agents in the context of HIV-1 NNRTI activity (a primary application of this chemotype).
Key Insight: The cyclopropyl group provides a distinct advantage over the trifluoromethyl group of Efavirenz by maintaining high lipophilicity without introducing excessive molecular weight or fluorination-related manufacturing costs.[1]
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols outline the synthesis and evaluation of these derivatives.
A. Synthesis: Copper-Catalyzed Ullmann Coupling
This method is preferred for constructing the 1-arylpyrazole C-N bond with high regioselectivity.[1]
Reagents:
3-Cyclopropyl-1H-pyrazole (Starting Material A)[1][3][4]
2-Iodoaniline or 1-Bromo-2-nitrobenzene (Starting Material B)[1]
A Senior Application Scientist's Guide to Reference Standards for the Validation of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline Assays
For researchers, analytical scientists, and drug development professionals, the integrity of quantitative analytical data is paramount. The validity of an assay hinges directly on the quality of the reference standard us...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, analytical scientists, and drug development professionals, the integrity of quantitative analytical data is paramount. The validity of an assay hinges directly on the quality of the reference standard used. This guide provides an in-depth technical comparison of reference standards for the validation of assays for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline, a novel small molecule of interest.
A significant challenge in the analytical development for new chemical entities (NCEs) like 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is the frequent unavailability of a commercially produced, officially recognized Certified Reference Material (CRM).[1][2] This guide, therefore, moves beyond a simple comparison of off-the-shelf products. Instead, we will delve into the necessary and rigorous process of establishing an "in-house" primary reference standard and compare its performance against less-characterized materials to demonstrate the profound impact of standard quality on assay validation.
The Foundation: Why Reference Standard Qualification is Non-Negotiable
Regulatory bodies like the US Food and Drug Administration (FDA) and international guidelines such as those from the International Council for Harmonisation (ICH) mandate that analytical procedures be validated to ensure they are fit for their intended purpose.[3] A reference standard is defined as a "highly purified compound that is well characterized," and it serves as the benchmark against which all measurements are made.[2][4] Using a poorly characterized standard can lead to significant errors in assay results, potentially delaying clinical programs or compromising product quality.[2]
This guide will compare three tiers of potential reference materials for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline to illustrate the validation process and its outcomes.
Candidate A: The In-House Primary Reference Standard. A highly purified, extensively characterized batch designated as the primary standard.
Candidate B: The In-House Working Standard. A subsequent batch of material qualified against the primary standard for routine use.
Candidate C: The Unqualified Research-Grade Material. A batch with only preliminary characterization, representing a significant risk in a regulated environment.
Part 1: Establishing the Gold Standard: Qualification of an In-House Primary Reference Standard (Candidate A)
When a compendial standard from sources like USP or EP is unavailable, a pharmaceutical company must create its own in-house primary standard.[1] This process involves rigorous testing to fully substantiate its identity and purity.[1] The goal is to create a material of the "highest purity that can be obtained through reasonable effort."[4]
The qualification workflow for an in-house primary standard is a multi-step, evidence-based process.
Caption: Workflow for Qualifying an In-house Primary Reference Standard.
Step 1: Identity Confirmation
The first step is to unequivocally confirm the chemical structure of the candidate material. This is not a single-technique confirmation but rather a confluence of evidence from multiple orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are considered the gold standard for structural elucidation, providing detailed information about the molecular framework.[1][5]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition.[1]
Infrared (IR) Spectroscopy: Provides a unique fingerprint of the molecule's functional groups.
Step 2: Purity and Impurity Profiling
Purity assessment is the most critical phase. The goal is to detect and quantify all significant impurities, which are broadly categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents.[4]
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (like UV) is the workhorse for separating and quantifying organic impurities.[5] A forced degradation study should be performed to demonstrate that the method is stability-indicating.
Residual Solvents: Gas Chromatography (GC) with headspace analysis is used to quantify any solvents remaining from the synthesis and purification process.
Water Content: Karl Fischer titration is the specific method for determining the water content.
Inorganic Impurities: Residue on Ignition (ROI) or sulfated ash testing provides a measure of non-volatile inorganic impurities.
Step 3: Potency Assignment via Mass Balance
The potency of a primary reference standard is typically not determined by comparing it to another standard (as none exists), but by the mass balance method. This approach calculates the percentage of the main component by subtracting the percentages of all identified impurities.[3]
Table 1: Example Potency Calculation for Candidate A (In-House Primary Standard)
Test Parameter
Method
Result
Contribution to Purity
Chromatographic Purity
HPLC-UV
99.85% (Area Normalization)
N/A
Total Organic Impurities
HPLC-UV
0.15%
- 0.15%
Water Content
Karl Fischer
0.20%
- 0.20%
Residual Solvents
GC-HS
0.05%
- 0.05%
Residue on Ignition
Gravimetric
0.03%
- 0.03%
Calculated Potency (As-Is Basis)
Mass Balance
(100% - 0.15% - 0.20% - 0.05% - 0.03%)
99.57%
This calculated potency is the value documented on the Certificate of Analysis (CoA) and is used in all subsequent quantitative assay calculations.
Part 2: A Comparative Guide to Assay Validation Performance
Now, we will use our three candidate standards to validate a representative HPLC-UV assay for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline. The objective is to demonstrate how the quality of the reference standard directly impacts the validation parameters defined by ICH Q2(R2) guidelines.[3]
Experimental Protocol: HPLC-UV Assay for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
HPLC System: Agilent 1260 Infinity II or equivalent.
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (50:50 v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Standard Preparation: Prepare stock solutions of each candidate standard (A, B, and C) in mobile phase. The concentration for Candidate A is calculated based on its assigned potency (99.57%), while concentrations for B and C are based on an assumed potency of 100%.
Caption: Experimental Workflow for HPLC-UV Assay Validation.
Comparison of Key Validation Parameters
Specificity is the ability to assess the analyte in the presence of other components like impurities.[3] When analyzing a drug substance batch containing a known impurity (Impurity X), the purity of the reference standard is crucial for accurate peak identification and resolution.
Using Candidate A: The chromatogram shows a clean baseline and a sharp peak for the main component, allowing for clear resolution and identification of Impurity X in the sample.
Using Candidate C: If Candidate C contains a significant amount of the same Impurity X, the standard's chromatogram itself will show this peak. This complicates the analysis of the actual sample, potentially leading to underestimation of the impurity.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.[6] A calibration curve is generated using a series of dilutions of the reference standard.
Table 2: Comparison of Linearity Results
Candidate Standard
Concentration Range
Correlation Coefficient (r²)
Y-Intercept Bias
Candidate A (Primary)
50-150 µg/mL
0.9998
Minimal
Candidate B (Working)
50-150 µg/mL
0.9997
Similar to A
Candidate C (Unqualified)
50-150 µg/mL
0.9985
Significant, non-zero
The superior linearity (r² closer to 1.0) achieved with Candidate A is due to its known purity and accurate potency value. The poorer correlation with Candidate C suggests the presence of impurities that do not respond linearly or interfere with the main peak at different concentrations.
Accuracy is the closeness of test results to the true value, while precision is the degree of agreement among individual tests.[3] These are the most telling parameters. We will test accuracy by spiking a placebo with a known amount of drug substance and measuring the recovery using each standard.
Table 3: Comparative Accuracy and Precision Data
Candidate Standard
Spiked Level
Mean Recovery (%) (n=6)
Relative Standard Deviation (%RSD)
Candidate A (Primary)
100 µg/mL
99.7%
0.8%
Candidate B (Working)
100 µg/mL
99.5%
0.9%
Candidate C (Unqualified)
100 µg/mL
104.2%
3.5%
Analysis of Results:
Candidate A provides results that are both highly accurate (close to 100% recovery) and highly precise (low %RSD). This is the expected outcome for a well-validated assay using a primary reference standard.
Candidate B , the working standard qualified against A, shows very similar performance, demonstrating successful traceability and suitability for routine use.
Candidate C produces disastrous results. The "recovery" is over 104%, indicating that the standard is impure. Because its potency was assumed to be 100% when it was likely much lower, the calculations are skewed, leading to an overestimation of the analyte in the test sample. The high %RSD indicates that the method is not precise when using this standard, likely due to interfering impurities.
Conclusion and Recommendations
This guide demonstrates that the concept of "comparing" reference standards for a new chemical entity is fundamentally a process of rigorous qualification. The experimental data, though illustrative, are based on common scenarios in pharmaceutical development and underscore a critical principle: an analytical assay can never be more reliable than the reference standard used to validate it.
For R&D and Drug Development Professionals: The investment in thoroughly characterizing an in-house primary reference standard for novel compounds like 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is essential. It is a foundational activity that ensures data integrity for all subsequent development, from stability studies to clinical trial material release.[2][6]
For QC and Analytical Scientists: The use of a well-qualified working standard (Candidate B), traceable to a primary standard (Candidate A), is a compliant and efficient practice for routine analysis. Never use a research-grade material with assumed purity (Candidate C) for quantitative, GMP-regulated testing, as it will invariably lead to inaccurate and unreliable results.
The choice of a reference standard is not merely a selection of a reagent; it is the establishment of the ultimate truth for all subsequent analytical measurements.
References
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
Reference Standard Qualification - CURRENTA.
Reference-Standard Material Qualification | Pharmaceutical Technology.
Qualification of Inhouse Reference Standards and Secondary Standards - Qvents.
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances - World Health Organization (WHO).
Analytical Services to Characterize New Chemical Entities - Pacific BioLabs.
Key Considerations When Selecting a Working Reference Standard.
Four Keys to Reference Standard Management - MRIGlobal.
HPLC Method Development and Validation for Pharmaceutical Analysis.
Analytical Techniques for Reference Standard Characterization - ResolveMass Laboratories Inc.
Infrared (IR) Spectroscopy Analysis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline: A Comparative Guide to ATR-FTIR vs. Transmission Methodologies
As a Senior Application Scientist, selecting the correct vibrational spectroscopy technique is not merely a matter of convenience; it is a critical decision that dictates the quality, sensitivity, and reliability of your...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the correct vibrational spectroscopy technique is not merely a matter of convenience; it is a critical decision that dictates the quality, sensitivity, and reliability of your structural characterization.
The molecule 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline is a complex active pharmaceutical ingredient (API) intermediate. It features a primary amine, an aromatic aniline ring, a nitrogen-rich pyrazole heterocycle, and a highly strained cyclopropyl group. This guide objectively compares the two dominant analytical methodologies—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission FTIR—providing the mechanistic causality behind spectral assignments and self-validating experimental protocols to ensure absolute data integrity.
Structural Deconstruction & Vibrational Causality
Before comparing instrumentation, we must establish the ground-truth vibrational signatures of the molecule. Each functional group acts as an independent oscillator, but their exact frequencies are governed by local electronic environments and molecular geometry.
Primary Amine (-NH₂): The aniline moiety features a primary amine that exhibits distinct band splitting due to the coupling of the two N-H bonds, resulting in asymmetric and symmetric stretching vibrations near 3445 cm⁻¹ and 3315 cm⁻¹, respectively 1[1].
Cyclopropyl Ring: Typical aliphatic alkanes absorb below 3000 cm⁻¹. However, the severe geometric constraint of the 3-membered cyclopropyl ring forces the C-H bonds to adopt a higher s-character. This causality shifts the C-H stretching frequency higher, often overlapping with aromatic stretches between 3080–3000 cm⁻¹ 2[2].
Pyrazole Heterocycle: The C=N stretching vibration is a critical diagnostic marker for the pyrazole core, typically observed as a sharp band at 1589–1591 cm⁻¹ 3[3]. Additionally, the C-N stretch of the ring produces a strong, characteristic peak near 1290 cm⁻¹ 4[4].
Table 1: Quantitative IR Band Assignments
Functional Group
Expected Wavenumber (cm⁻¹)
Vibrational Mode
Mechanistic Causality
Primary Amine (-NH₂)
~3445 & ~3315
N-H Asym. & Sym. Stretch
Coupling of the two N-H bonds causes distinct band splitting[1].
Cyclopropyl Ring
3080 - 3000
C-H Stretch
High s-character from ring strain shifts the aliphatic C-H stretch higher[2].
Pyrazole Ring
~1589 - 1591
C=N Stretch
Conjugation within the nitrogen-containing heterocycle[3].
Pyrazole Ring
~1290
C-N Stretch
Characteristic stretching vibration of the pyrazole core[4].
Aniline Ring
1600 - 1400
C=C Stretch
Carbon-carbon stretching vibrations within the aromatic system[2].
Technique Comparison: ATR-FTIR vs. KBr Transmission
Choosing between ATR and Transmission depends on whether your priority is workflow speed or absolute spectral sensitivity.
ATR-FTIR relies on an internal reflection element (IRE) to generate an evanescent wave that penetrates the sample. Because penetration depth is wavelength-dependent (~0.5 to 2 µm), high-wavenumber peaks (like the critical N-H stretches at 3445 cm⁻¹) will inherently appear weaker than in transmission modes 5[5].
KBr Pellet Transmission , conversely, relies on direct photon absorption through a diluted sample pathlength. It provides superior sensitivity for trace analysis and generates classic spectra ideal for matching historical commercial libraries 6[6]. However, KBr is highly hygroscopic; absorbed moisture can introduce broad O-H bands (~3400 cm⁻¹) that completely mask the API's primary amine signals[6].
Fig 1: Comparative workflow of ATR-FTIR vs. KBr Pellet Transmission for API analysis.
Protocol A: Diamond ATR-FTIR Analysis
Designed for rapid QA/QC screening.
System Validation (Background): Clean the diamond IRE with volatile spectroscopy-grade isopropanol. Run an air background scan.
Self-Validation Check: The baseline must be flat (±0.005 absorbance units). Any residual peaks indicate cross-contamination. Do not proceed until the baseline is clear.
Sample Application: Place ~2-5 mg of the solid API directly onto the center of the crystal.
Pressure Application: Lower the pressure anvil until the torque clutch clicks.
Causality: The evanescent wave only penetrates up to 2 µm[5]. Without immense, uniform pressure, the wave travels through interstitial air rather than the sample, resulting in a dead signal.
Acquisition: Scan at 4 cm⁻¹ resolution for 32 scans. Apply an ATR-correction algorithm post-run to normalize the wavelength-dependent penetration depth, allowing accurate comparison against transmission libraries.
Protocol B: KBr Pellet Transmission Analysis
Designed for definitive structural elucidation and trace impurity detection.
Desiccation Check: Ensure KBr powder has been baked at 110°C for at least 24 hours and stored in a desiccator.
Causality: KBr acts as a sponge for atmospheric moisture. Water absorbs strongly at ~3400 cm⁻¹, which will obliterate the delicate 3445/3315 cm⁻¹ N-H stretches of the aniline group[6].
Milling & Dilution: Weigh 1 mg of the API and 100 mg of dry KBr. Grind aggressively in an agate mortar for 3 minutes.
Causality: Particles must be ground smaller than the wavelength of IR light (< 2 µm). Failure to do so causes the Christiansen effect—a severe baseline slope caused by asymmetric light scattering.
Pellet Pressing: Transfer the homogenized powder to a 13 mm die. Apply a vacuum for 1 minute to evacuate entrapped air, then apply 10 tons of pressure via a hydraulic press for 2 minutes[6].
Visual Inspection (Self-Validation Check): Remove the pellet and place it over printed text. The pellet must be optically transparent. If it is cloudy or opaque, the system has failed (due to either moisture ingress or poor grinding). Discard and remake.
Acquisition: Place the transparent pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).
References
What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? - Kintek Solution - [Link]
FTIR: Transmission vs ATR spectroscopy - Specac Ltd -[Link]
FT-IR spectra of pyrazole ligands - ResearchGate - [Link]
Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of Pyrazole - Der Pharma Chemica - [Link]
Table of Characteristic IR Absorptions - VSCHT - [Link]
Infrared spectra and structures of aniline - National Institute of Informatics -[Link]
Proper Disposal Procedures for 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
[1] Executive Summary This guide mandates the standard operating procedures (SOP) for the disposal of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1622840-11-2). As a functionalized aniline derivative utilized in pharm...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide mandates the standard operating procedures (SOP) for the disposal of 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1622840-11-2). As a functionalized aniline derivative utilized in pharmaceutical synthesis, this compound presents specific toxicological and environmental risks.
Critical Directive: This substance must be managed as Hazardous Chemical Waste from cradle to grave. Under no circumstances shall this material be disposed of via municipal drains, trash, or evaporation. All waste streams must be captured, labeled, and transferred to a licensed high-temperature incineration facility.
Chemical Hazard Profile & Risk Assessment
Before disposal, the waste generator must understand the intrinsic hazards to select the correct waste stream.
Property
Specification
Operational Implication
Chemical Name
2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Primary identifier for waste manifests.
CAS Number
1622840-11-2
Required for inventory tracking and SDS verification.
Physical State
Solid (Powder/Crystalline)
High dust generation potential; requires particulate control.
Treat as toxic and irritating to all mucous membranes.
Environmental
Aquatic Chronic 1/2 (Predicted)
Zero-discharge policy. Toxic to aquatic life.
RCRA Status
Non-listed (Characteristic)
Classify based on toxicity; often co-mingled with solvent codes if dissolved.
Expert Insight: While specific aquatic toxicity data for this exact CAS may be limited, structural analogs (substituted anilines and pyrazoles) are known marine pollutants. Adhere to the Precautionary Principle : assume high aquatic toxicity and prevent any release into sink drains.
Personal Protective Equipment (PPE) Matrix
Disposal activities often carry higher risks than synthesis due to the handling of concentrated waste or broken containers.
Respiratory: N95 particulate respirator (minimum) for solid handling. If handling solutions in open containers outside a fume hood, use a half-face respirator with organic vapor/acid gas cartridges.
Dermal: Double-glove protocol.
Inner Layer: Nitrile (4 mil).
Outer Layer: Nitrile (minimum 5 mil) or Butyl Rubber for prolonged contact.
Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid waste pouring.
Body: Lab coat (buttoned) + chemical-resistant apron if transferring large liquid volumes.
Waste Segregation & Disposal Protocol
The disposal pathway depends entirely on the physical state of the waste.
Scenario A: Solid Waste (Pure Compound)
Container: High-density polyethylene (HDPE) wide-mouth jar or designated "Yellow Bag" for solid hazardous waste.
Labeling: Must read "Hazardous Waste - Solid, Toxic."
Constituents: List "2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline" clearly.
Protocol:
Transfer solids using a dedicated spatula or scoop; do not pour directly to avoid dust clouds.
Wipe the exterior of the waste container with a damp paper towel to remove dust residue.
Dispose of the paper towel in the same solid waste container.
Container: HDPE or Glass carboy (4L or 20L) with vented cap.
Segregation:
Halogenated: If dissolved in DCM, Chloroform, etc.
Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, DMSO.
Protocol:
Do not fill containers >90% capacity to allow for thermal expansion.
Ensure pH is between 5–9. If the solution is highly acidic/basic due to reaction conditions, neutralize carefully before adding to the central waste carboy to prevent exothermic reactions.
Sharps: Syringes and needles used with this compound go into a Red Biohazard/Sharps container labeled "Chemically Contaminated."
Consumables: Gloves, weighing boats, and paper towels must be treated as solid hazardous waste, NOT regular trash.
Visual Decision Workflows
Figure 1: Waste Stream Segregation Logic
This decision tree guides the researcher to the correct disposal container based on the waste's physical properties.
Caption: Workflow for segregating waste streams to ensure regulatory compliance and safety.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take in the event of an accidental release.
Caption: Step-by-step emergency response for solid and liquid spills.
Regulatory Compliance & Labeling
Labeling Requirements (RCRA/EPA)
Every container must have a hazardous waste tag attached before the first drop of waste is added.
Chemical Components: Must list "2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline" fully. Do not use abbreviations or chemical formulas.
Hazard Checkbox: Check "Toxic" and "Irritant."
Final Disposal Method
The only approved final disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete destruction of the pyrazole ring and aniline moiety, preventing environmental accumulation.
References
Sigma-Aldrich. (n.d.). 2-Cyclopropyl-5-(1H-pyrazol-1-yl)aniline Product Information. Retrieved from
BenchChem. (2025).[1] Proper Disposal of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Guide for Laboratory Professionals. Retrieved from
Fisher Scientific.[3] (2025).[1][2][3][4][5][6] Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl)aniline. Retrieved from
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aniline. Retrieved from
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes & Classifications. Retrieved from
Personal protective equipment for handling 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline
Executive Safety Summary The Core Directive: Handle 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1006959-10-9 / Analogous Structures) as a Potent Pharmacophore and Methemoglobinemia Inducer . This compound combines a r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
The Core Directive: Handle 2-(3-cyclopropyl-1H-pyrazol-1-yl)aniline (CAS: 1006959-10-9 / Analogous Structures) as a Potent Pharmacophore and Methemoglobinemia Inducer .
This compound combines a reactive aniline moiety with a lipophilic pyrazole ring. While specific toxicological data for this exact isomer may be proprietary, the structural activity relationship (SAR) dictates that we treat it with the rigorous controls applied to Category 3 Acute Toxins . The primary biological risks are skin absorption leading to systemic toxicity (cyanosis) and respiratory sensitization .
Immediate Action Required:
Engineering Control: All open handling must occur inside a certified chemical fume hood.
Skin Barrier: Standard nitrile gloves are insufficient for prolonged contact. Double-gloving or chemical laminate liners are mandatory for stock solution preparation.
Medical Awareness: Personnel must be aware of the signs of methemoglobinemia (blue lips/nail beds) and the location of the site's Methylene Blue antidote protocols.
Hazard Identification & Mechanistic Logic
To ensure safety, we must understand the why. We do not rely on missing SDS data; we rely on chemical principles.
The "Read-Across" Hazard Profile
Using the Read-Across principle from structurally similar substituted anilines (e.g., 2-cyclopropyl-5-(1H-pyrazol-1-yl)aniline), we establish the following hazard baseline:
Hazard Class
GHS Category
Mechanistic Risk
Acute Toxicity (Oral/Dermal)
Category 3/4
Aniline Moiety: Metabolized to phenylhydroxylamine, oxidizing hemoglobin () to methemoglobin (), impairing oxygen transport.
Skin Sensitization
Category 1B
Reactive Amine: Potential to haptenize proteins, leading to allergic contact dermatitis.
Eye Damage/Irritation
Category 2A
Basic Nitrogen: The pyrazole and aniline nitrogens create a basic environment capable of causing corneal opacity.
STOT - Single Exposure
Category 3
Dust/Vapor: Irritation of the upper respiratory tract.[1][2]
Physical Properties & Logistics
State: Solid (likely off-white to pale yellow powder).
Solubility: Low in water; High in DMSO, Ethanol, and chlorinated solvents. Note: Dissolving in DMSO increases skin permeability, significantly heightening the systemic toxicity risk.
Personal Protective Equipment (PPE) Strategy
The following protocol uses a Barrier Efficacy Model . We do not select PPE based on comfort; we select it based on breakthrough time and permeation rate .
Hand Protection Matrix
Anilines are notorious for permeating thin nitrile rubber.
Secondary (Outer): Nitrile (5-8 mil) for dexterity and mechanical protection.
Respiratory & Body Protection
Respiratory: If working outside a fume hood (strongly discouraged) or weighing fine powder that creates dust, use a P100/N100 particulate respirator . Surgical masks offer zero protection against chemical vapors or fine particulates.
Body: Tyvek® lab coat or similar non-woven, chemical-resistant material. Cotton lab coats absorb liquids and hold toxic anilines against the skin.
Visualizing the PPE Decision Logic
Figure 1: Risk-based PPE selection logic. Note the escalation to laminate gloves when handling solutions, especially DMSO.
Operational Workflow: Step-by-Step
This workflow is designed to minimize "transient exposure"—the moments between safe storage and active experimentation.
Phase 1: Weighing & Transfer
Static Control: Place an ionizing fan or anti-static gun near the balance. Pyrazole derivatives can be electrostatic, causing "fly-away" powder that contaminates the bench.
The "Boat-to-Vial" Method: Never weigh directly into a flask. Weigh onto a disposable anti-static weighing boat.
Transfer: Use a wide-mouth funnel. Immediately wipe the balance area with a methanol-dampened tissue (do not spray directly). Dispose of the tissue as hazardous waste.
Phase 2: Solubilization (The High-Risk Moment)
Context: Adding solvent (DMSO) creates a vehicle that can carry the toxin through your skin in seconds.
Protocol:
Clamp the receiving vial before adding solvent.
Add solvent slowly down the side to prevent aerosolization.
Cap tightly and vortex inside the hood. Never shake an uncapped vessel.
Phase 3: Reaction Setup
Inert Atmosphere: If using metal catalysts (common for pyrazole coupling), purge with Nitrogen/Argon.
Temperature Control: Ensure reflux condensers are secured with Keck clips. Aniline vapors are heavier than air and will "crawl" out of loose joints.
Phase 4: Decontamination & Waste
Quench: If reactive intermediates remain, quench according to the specific reaction (often dilute HCl or ammonium chloride).
Wipe Down: Clean all surfaces with 10% detergent solution followed by water.
Waste Stream:
Solid Waste: "Toxic Organic Solids."
Liquid Waste: "Halogenated" or "Non-Halogenated" (depending on solvent). Do not mix with oxidizers (e.g., Nitric Acid) as anilines are reducing agents and can react violently.
Workflow Visualization
Figure 2: Operational lifecycle of the compound. Red indicates the highest risk step (Solubilization) where skin permeation is most likely.
Emergency Response Protocols
Spill Management:
Evacuate: If >5g is spilled outside a hood, evacuate the lab.
PPE Up: Don Silver Shield® gloves and a respirator.
Contain: Cover with a dry absorbent pad or vermiculite. Do not use paper towels (increases surface area for evaporation).
Clean: Scoop into a hazardous waste bag. Scrub area with soap and water.[2][3][4][5][6]
First Aid (Self-Validating):
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (it enhances absorption).
Eye Contact: Flush for 15 minutes.
Inhalation: Move to fresh air. If lips turn blue (cyanosis), administer oxygen and seek emergency medical attention immediately (mention "Aniline Exposure" to EMS).
References & Authority
National Institute for Occupational Safety and Health (NIOSH). Aniline: Systemic Agent. Emergency Response Safety and Health Database. Link
European Chemicals Agency (ECHA). Substance Information: Aniline and its derivatives. REACH Registration Dossier. Link
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link
PubChem. Compound Summary: Pyrazole Derivatives and Aniline Toxicity. National Library of Medicine. Link
Disclaimer: This guide is based on the "Precautionary Principle" and "Read-Across" toxicological assessment. In the absence of a specific regulatory SDS for CAS 1006959-10-9, the user must assume the highest level of toxicity associated with the pharmacophore class.